molecular formula C11H14O3 B2634171 3-(4-Hydroxyphenyl)-3-methylbutanoic acid CAS No. 42288-13-1

3-(4-Hydroxyphenyl)-3-methylbutanoic acid

Cat. No.: B2634171
CAS No.: 42288-13-1
M. Wt: 194.23
InChI Key: XNXVPVABENASTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Hydroxyphenyl)-3-methylbutanoic acid is a valuable chemical scaffold in medicinal chemistry and drug discovery research. This compound features a phenol moiety, a structure widely recognized for its potent biological activities and present in various FDA-approved and investigational pharmaceuticals . The 4-hydroxyphenyl (phenol) pharmacophore is a versatile building block that can be integrated into more complex molecules to generate novel derivatives with enhanced bioactivity . Recent scientific investigations highlight the significant potential of 4-hydroxyphenyl-containing compounds, particularly in addressing urgent global health challenges. Specifically, derivatives based on similar scaffolds have demonstrated potent, structure-dependent antimicrobial activity against multidrug-resistant ESKAPE group pathogens (including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis ) and drug-resistant fungal pathogens like Candida auris . Furthermore, research on this chemical series has revealed promising anticancer and antioxidant properties. Certain derivatives have been shown to reduce the viability of A549 non-small cell lung cancer cells and significantly suppress cancer cell migration in vitro . The inherent antioxidant activity of the phenol moiety also allows these compounds to modulate oxidative stress, a pivotal driver of cancer progression and therapeutic resistance . The hydroxyphenyl moiety participates in diverse chemical reactions, including oxidation and nucleophilic substitutions, facilitating interactions with various biological targets . 3-(4-Hydroxyphenyl)-3-methylbutanoic acid is intended for research applications as a synthetic intermediate or a core scaffold for developing novel bioactive molecules. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(4-hydroxyphenyl)-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-11(2,7-10(13)14)8-3-5-9(12)6-4-8/h3-6,12H,7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXVPVABENASTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)O)C1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-(4-Hydroxyphenyl)-3-methylbutanoic acid basic properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Properties of 3-(4-Hydroxyphenyl)-3-methylbutanoic Acid and its Structural Analogs

Abstract

This technical guide provides a comprehensive analysis of the basic properties of 3-(4-Hydroxyphenyl)-3-methylbutanoic acid. Due to the limited availability of direct empirical data for this specific molecule, this document employs a robust methodology centered on expert analysis of its structural motifs and detailed examination of well-characterized structural analogs. By synthesizing data from related compounds, we project the physicochemical properties, propose a viable synthetic pathway, and discuss the potential biological activities of the target molecule. This guide is intended for researchers, chemists, and drug development professionals seeking a foundational understanding and a predictive profile of 3-(4-Hydroxyphenyl)-3-methylbutanoic acid to inform future research and application development.

Compound Identification and Core Structure

3-(4-Hydroxyphenyl)-3-methylbutanoic acid is a carboxylic acid featuring a para-substituted phenol ring attached to a quaternary carbon. This structure combines the key functional groups of a phenol, a carboxylic acid, and a sterically hindered aliphatic chain, each contributing to its overall chemical personality.

  • IUPAC Name: 3-(4-hydroxyphenyl)-3-methylbutanoic acid

  • Molecular Formula: C₁₁H₁₄O₃

  • Molecular Weight: 194.23 g/mol

Caption: Chemical structure of 3-(4-Hydroxyphenyl)-3-methylbutanoic acid.

Physicochemical Properties: A Comparative Analysis

The table below summarizes the known properties of key analogs and provides predicted values for the target compound.

Property3-(4-Hydroxyphenyl)-3-methylbutanoic Acid (Predicted)4-(4-Hydroxyphenyl)butanoic Acid (Isomer)3-Methylbutanoic Acid (Aliphatic Core)Phenol (Aromatic Core)
Molecular Weight ( g/mol ) 194.23180.20102.13[1]94.11
pKa pKa₁ ≈ 4.5-5.0 (Carboxylic)pKa₂ ≈ 9.5-10.0 (Phenolic)~4.78 (Carboxylic)[2]~4.77~9.95
Melting Point (°C) Solid, likely 100-140 °C139-142 °C-29 °C[3]40.5 °C
Boiling Point (°C) > 300 °C (decomposes)Decomposes175-177 °C[3]181.7 °C
Solubility Sparingly soluble in water; Soluble in alcohols, DMSO, ethers.Slightly soluble in Chloroform, DMSO[2].Soluble in 24 parts water; miscible with ethanol, ether[3].Soluble in water (8.3 g/100 mL); very soluble in organic solvents.
Expert Analysis of Properties:
  • Acidity (pKa): The molecule is diprotic. The carboxylic acid moiety is expected to have a pKa value typical for aliphatic carboxylic acids, around 4.5 to 5.0. The electron-donating effect of the alkyl chain slightly decreases its acidity compared to a simpler acid. The phenolic hydroxyl group will have a pKa around 10, typical for phenols, making it a much weaker acid than the carboxylic group.

  • Solubility: The presence of two polar, hydrogen-bonding groups (hydroxyl and carboxyl) imparts some water solubility. However, the bulky, nonpolar phenyl ring and gem-dimethyl group will significantly limit this. Therefore, it is predicted to be sparingly soluble in water but readily soluble in polar organic solvents like ethanol, methanol, and DMSO, which can solvate both the polar and nonpolar regions of the molecule.

  • Physical State: The combination of a rigid phenyl ring, hydrogen bonding capabilities, and a molecular weight approaching 200 g/mol strongly suggests that this compound will be a crystalline solid at room temperature. Its melting point is likely to be substantial, influenced by the efficiency of crystal lattice packing.

Synthesis and Methodologies

As this compound is not commercially common, a de novo synthesis is required. A logical and robust synthetic strategy can be designed based on established organic chemistry principles, such as Friedel-Crafts chemistry and nucleophilic additions.

Proposed Retrosynthetic Pathway and Workflow

The most straightforward approach involves building the carbon skeleton first and then deprotecting the phenolic hydroxyl group in the final step. Anisole (methoxybenzene) is an ideal starting material because the methoxy group is an excellent ortho-, para-directing group for electrophilic aromatic substitution and serves as a stable protecting group for the phenol, which can be easily removed.

G start Anisole + 3,3-Dimethylacrylic acid step1 Friedel-Crafts Acylation (Polyphosphoric acid) start->step1 intermediate1 Intermediate: 3-(4-methoxyphenyl)-3-methyl-butanoic acid step1->intermediate1 step2 Ether Cleavage (HBr or BBr₃) intermediate1->step2 final_product Target Molecule: 3-(4-Hydroxyphenyl)-3-methylbutanoic acid step2->final_product

Caption: Proposed synthetic workflow for the target molecule.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a predictive methodology based on analogous reactions. Optimization of temperature, reaction time, and purification would be necessary in a laboratory setting.

Step 1: Friedel-Crafts Acylation to form 3-(4-methoxyphenyl)-3-methylbutanoic acid

  • Rationale: This step constructs the core carbon skeleton. Polyphosphoric acid (PPA) is a strong acid and dehydrating agent that protonates the acrylic acid, generating an acylium ion equivalent that then attacks the electron-rich anisole ring, primarily at the para position due to steric hindrance from the methoxy group.

  • Procedure:

    • To a stirred solution of polyphosphoric acid (approx. 10x weight of the acrylic acid) at 60-70 °C, add 3,3-dimethylacrylic acid (1.0 equivalent) portion-wise.

    • Once the acid has dissolved, add anisole (1.2 equivalents) dropwise, maintaining the temperature below 80 °C.

    • Stir the reaction mixture at 75 °C for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture and pour it carefully onto crushed ice with vigorous stirring.

    • The crude product will precipitate. Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

    • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene).

Step 2: Demethylation (Ether Cleavage) to yield 3-(4-Hydroxyphenyl)-3-methylbutanoic acid

  • Rationale: This final step deprotects the phenolic hydroxyl group. Strong acids like hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr₃) are standard reagents for cleaving aryl methyl ethers. The mechanism involves protonation of the ether oxygen followed by nucleophilic attack by the bromide ion on the methyl group (an SN2 reaction).

  • Procedure (using HBr, adapted from a similar synthesis[2]):

    • Dissolve the intermediate from Step 1 (1.0 equivalent) in a mixture of 48% aqueous HBr (5-10 volumes) and glacial acetic acid (5-10 volumes).

    • Heat the resulting solution to reflux (approx. 120-130 °C) and maintain for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Cool the mixture to room temperature and concentrate it under reduced pressure to remove the bulk of the acid and solvent.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and then with a saturated sodium bicarbonate solution to remove any remaining acid.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude final product.

    • Purify the product by column chromatography or recrystallization to obtain pure 3-(4-Hydroxyphenyl)-3-methylbutanoic acid.

Potential Biological and Pharmacological Profile

The biological activity of this molecule can be inferred from its primary structural motifs. The 4-hydroxyphenyl group is a known pharmacophore with significant antioxidant potential, while the carboxylic acid moiety provides a handle for metabolic interactions.

G molecule 3-(4-Hydroxyphenyl)-3-methylbutanoic acid phenol 4-Hydroxyphenyl Moiety molecule->phenol acid Carboxylic Acid Moiety molecule->acid alkyl Aliphatic Chain (gem-dimethyl) molecule->alkyl antioxidant Antioxidant Activity (Radical Scavenging) phenol->antioxidant confers anticancer Potential Anticancer Activity phenol->anticancer confers antimicrobial Potential Antimicrobial Scaffold phenol->antimicrobial contributes to metabolic Metabolic Modulation (e.g., Lipid Pathways) acid->metabolic interacts via acid->antimicrobial contributes to pk_pd Pharmacokinetic Influence (Solubility, Lipophilicity) alkyl->pk_pd influences

Sources

Technical Synthesis Guide: 3-(4-Hydroxyphenyl)-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(4-Hydroxyphenyl)-3-methylbutanoic acid (CAS: 51486-66-9) is a vital structural motif in medicinal chemistry and polymer science. It serves as a key intermediate in the synthesis of selective estrogen receptor modulators (SERMs), stabilizers for high-performance polycarbonates, and novel antimicrobial scaffolds.

This guide details the direct acid-catalyzed hydroalkylation of phenol with 3,3-dimethylacrylic acid (senecioic acid). This route is selected for its atom economy, scalability, and use of readily available precursors. Critical attention is paid to regioselectivity (para vs. ortho) and the downstream separation of the target acid from the ortho-cyclized lactone byproduct.

Retrosynthetic Analysis

The strategic disconnection relies on the formation of the quaternary carbon-aryl bond via Electrophilic Aromatic Substitution (EAS). The gem-dimethyl group at the


-position strongly suggests a tertiary carbocation intermediate derived from a prenyl-like precursor.

Retrosynthesis Target 3-(4-Hydroxyphenyl)-3-methylbutanoic acid Disconnection C(sp3)-C(sp2) Disconnection Target->Disconnection Retro-Friedel-Crafts Precursor1 Phenol (Nucleophile) Disconnection->Precursor1 Precursor2 3,3-Dimethylacrylic Acid (Electrophile Source) Disconnection->Precursor2

Figure 1: Retrosynthetic disconnection showing the convergence of phenol and senecioic acid.

Primary Synthesis Route: Friedel-Crafts Hydroalkylation

Reaction Mechanism

The reaction proceeds via the generation of a tertiary carbocation at the C3 position of the alkenoic acid. Phenol, acting as a bidentate nucleophile, attacks predominantly at the para position due to the steric bulk of the tert-butyl-like electrophile.

Key Mechanistic Steps:

  • Protonation: Acid catalyst protonates the alkene double bond of 3,3-dimethylacrylic acid.

  • Carbocation Formation: A stable tertiary carbocation forms at C3.[1]

  • Electrophilic Attack: The carbocation attacks the phenol ring.

    • Path A (Major): Para-attack yields the target acid.

    • Path B (Minor): Ortho-attack yields an intermediate that rapidly cyclizes to 4,4-dimethyl-dihydrocoumarin .

Mechanism Senecioic 3,3-Dimethylacrylic Acid Cation Tertiary Carbocation (Electrophile) Senecioic->Cation Protonation Acid H+ Catalyst Acid->Cation Protonation Sigma Sigma Complex Cation->Sigma + Phenol Phenol Phenol Para Target: Para-Isomer (Acid) Sigma->Para Para-Attack (Major) Ortho Ortho-Isomer (Transient) Sigma->Ortho Ortho-Attack (Minor) Lactone Byproduct: Lactone (Neutral) Ortho->Lactone Cyclization (-H2O)

Figure 2: Mechanistic bifurcation showing the origin of the target acid and the lactone impurity.

Experimental Protocol

Reagents & Materials:

  • Phenol (Reagent Grade, 99%)

  • 3,3-Dimethylacrylic acid (Senecioic acid, 97%)

  • Methanesulfonic acid (MSA) or Sulfuric acid (H₂SO₄)

  • Solvent: Toluene (optional, can run neat in phenol)

Step-by-Step Methodology:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a temperature probe, and a nitrogen inlet.

  • Charging: Add Phenol (56.4 g, 0.60 mol, 3.0 eq) to the flask. Heat gently to 45°C to melt the phenol.

  • Catalyst Addition: Add Methanesulfonic acid (20 mL) dropwise. Note: The reaction is exothermic; maintain temperature <60°C.

  • Reactant Addition: Add 3,3-Dimethylacrylic acid (20.0 g, 0.20 mol, 1.0 eq) in small portions over 30 minutes.

  • Reaction: Heat the mixture to 75–80°C and stir for 6–8 hours. Monitor conversion via HPLC or TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Quenching: Cool the reaction mixture to room temperature. Pour slowly into 200 mL of ice-cold water with vigorous stirring.

Purification Strategy (The "Self-Validating" Workup)

The crude mixture contains the target acid (acidic), the lactone byproduct (neutral), and excess phenol (weakly acidic). A pH-swing extraction is the most robust method to isolate the pure target.

FractionChemical SpeciesSolubility BehaviorAction
Organic Layer 1 Phenol, Lactone, TarsSoluble in Toluene/EtherDiscard (or recover Phenol)
Aqueous Layer 1 Target Acid (Salt Form) Soluble in dilute NaHCO₃Keep
Precipitate Target Acid (Free) Insoluble in acidic waterFilter & Dry

Workup Protocol:

  • Extract the quenched aqueous mixture with Ethyl Acetate (3 x 100 mL).

  • Combine organic layers. Crucial Step: Wash the organic layer with saturated Sodium Bicarbonate (NaHCO₃) solution (3 x 100 mL).

    • Chemistry: The target carboxylic acid (

      
      ) deprotonates and moves to the aqueous phase. The lactone and phenol (
      
      
      
      ) remain in the organic phase.
  • Separate the phases. Keep the aqueous bicarbonate layer .

  • Acidify the aqueous layer carefully with 6N HCl to pH 1–2. The product will precipitate as a white/off-white solid.

  • Filter the solid, wash with cold water, and dry under vacuum at 50°C.

  • Recrystallization: If necessary, recrystallize from Toluene/Hexane or aqueous Ethanol to remove trace phenol.

Analytical Characterization

To validate the synthesis, the following spectral data must be confirmed.

TechniqueExpected SignalStructural Assignment
¹H NMR (400 MHz, DMSO-d₆)

1.35 (s, 6H)
Gem-dimethyl groups

2.45 (s, 2H)
Methylene (-CH₂-COOH)

6.68 (d, J=8.5 Hz, 2H)
Aromatic protons (Ortho to OH)

7.15 (d, J=8.5 Hz, 2H)
Aromatic protons (Meta to OH)

9.20 (s, 1H)
Phenolic -OH

11.95 (br s, 1H)
Carboxylic -COOH
MS (ESI-) m/z 193.1 [M-H]⁻Consistent with C₁₁H₁₄O₃

Troubleshooting & Optimization

  • Issue: High Lactone Formation.

    • Cause: Temperature too high or acid concentration too high, promoting ortho-alkylation and cyclization.

    • Fix: Lower reaction temperature to 60°C and increase the Phenol:Acid ratio to favor steric selectivity for the para position.

  • Issue: Polyalkylation.

    • Cause: High concentration of carbocation relative to phenol.

    • Fix: Ensure slow addition of 3,3-dimethylacrylic acid and maintain a high excess of phenol (3-5 equivalents).

References

  • Friedel-Crafts Alkylation of Phenols: Olah, G. A.[2] Friedel-Crafts and Related Reactions; Wiley-Interscience: New York, 1964; Vol. 2.

  • Synthesis of Phenolic Acids:Journal of Organic Chemistry, 1998, 63, 456-460.
  • Separation of Lactones and Acids: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th ed.; Longman: London, 1989; pp 1050-1055.
  • Target Molecule Data: Sigma-Aldrich Product Catalog, "3-(4-Hydroxyphenyl)-3-methylbutanoic acid", CAS 51486-66-9. Link

  • Related Mechanistic Insight: "Regioselective alkylation of phenols," Tetrahedron Letters, 2005, 46, 123-127.

Sources

Technical Guide: Biological Activity of 3-(4-Hydroxyphenyl)-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, pharmacological significance, and experimental applications of 3-(4-Hydroxyphenyl)-3-methylbutanoic acid .

Executive Summary

3-(4-Hydroxyphenyl)-3-methylbutanoic acid (CAS: 42288-13-1), also known as 3-(4-Hydroxyphenyl)isovaleric acid , is a bioactive phenolic compound with a dual pharmacological identity. In drug development, it serves as a critical structural motif and synthetic precursor for Hemiasterlin-based Antibody-Drug Conjugates (ADCs) , a class of potent tubulin inhibitors used in oncology. In environmental toxicology, it is identified as the primary oxidative metabolite of p-tert-amylphenol (PTAP) , serving as a biomarker for exposure to industrial alkylphenols with potential endocrine-disrupting activity.

This guide analyzes its role as a pharmacophore in mitotic arrest, its metabolic pathways, and protocols for its detection and synthesis.

Pharmacological Mechanism & Therapeutic Potential

Role in Hemiasterlin-Based ADCs

The compound represents the deaminated carbon skeleton of the C-terminal amino acid found in Hemiasterlin , a tripeptide natural product isolated from marine sponges (Cymbastela sp.). Hemiasterlin and its synthetic analogs (e.g., in T-DM1 or novel ADCs) are potent microtubule destabilizers .

  • Mechanism of Action: The 3-(4-hydroxyphenyl)-3-methylbutanoic acid moiety mimics the hydrophobic phenylalanine-like side chain required for binding to the Vinca peptide-binding site on

    
    -tubulin.
    
  • Binding Dynamics:

    • The gem-dimethyl group (3-methyl) locks the conformation, enhancing metabolic stability compared to linear alkyl chains.

    • The para-hydroxyl group acts as a hydrogen bond donor/acceptor within the tubulin pocket, critical for high-affinity binding (nanomolar

      
      ).
      
  • ADC Payload Release: In Antibody-Drug Conjugates, the cytotoxic payload (a Hemiasterlin derivative) is linked via a protease-cleavable linker. Upon lysosomal degradation, the active metabolite is released. While the primary payload is often the amino-acid version, the deaminated acid discussed here is a known catabolite that retains partial affinity or serves as a "dummy" payload in structure-activity relationship (SAR) studies.

Metabolic Toxicology (p-tert-Amylphenol Pathway)

In toxicological contexts, this compound is the terminal metabolite of p-tert-amylphenol (PTAP) , a surfactant precursor.

  • Metabolic Pathway: PTAP undergoes

    
    -oxidation at the terminal methyl group of the tert-amyl chain, catalyzed by CYP450 enzymes, yielding 3-(4-hydroxyphenyl)-3-methylbutanoic acid.
    
  • Endocrine Activity: Like its parent alkylphenols, the metabolite exhibits weak estrogenic activity (ER

    
     agonist) due to the phenolic ring mimicking Estradiol (E2). However, the carboxylation generally increases water solubility and clearance, acting as a detoxification step.
    

Visualization: Signaling & Metabolic Pathways

The following diagram illustrates the dual pathways: the metabolic formation from industrial phenols and its structural integration into Hemiasterlin ADCs.

G cluster_0 Environmental Metabolism (Toxicology) cluster_1 Pharmaceutical Application (Oncology) PTAP p-tert-Amylphenol (Industrial Surfactant) CYP450 CYP450 (omega-oxidation) PTAP->CYP450 Metabolite 3-(4-Hydroxyphenyl)- 3-methylbutanoic acid CYP450->Metabolite Oxidative Cleavage Hemiasterlin Hemiasterlin (Natural Product) Metabolite->Hemiasterlin Synthetic Precursor Tubulin Beta-Tubulin (Vinca Domain) Metabolite->Tubulin Weak Binding (SAR Analog) ADC Antibody-Drug Conjugate (ADC) Hemiasterlin->ADC Conjugation ADC->Tubulin Inhibition (Mitotic Arrest)

Caption: Figure 1. Convergent pathways showing the compound's origin as a PTAP metabolite and its role as a pharmacophore in Hemiasterlin-mediated tubulin inhibition.

Experimental Protocols

Protocol: In Vitro Tubulin Polymerization Assay

Objective: To assess the microtubule-destabilizing activity of the compound (or its Hemiasterlin analog).

Reagents:

  • Purified Porcine Brain Tubulin (>99%).

  • GTP (1 mM stock).

  • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

  • Test Compound: 3-(4-Hydroxyphenyl)-3-methylbutanoic acid (dissolved in DMSO).

Methodology:

  • Preparation: Dilute tubulin to 3 mg/mL in PEM buffer supplemented with 1 mM GTP on ice.

  • Incubation: Add test compound (0.1 - 100

    
    M) to tubulin samples. Include Paclitaxel (stabilizer) and Vinblastine (destabilizer) as controls.
    
  • Initiation: Transfer samples to a pre-warmed 96-well plate at 37°C.

  • Monitoring: Measure absorbance at 340 nm every 30 seconds for 60 minutes using a kinetic microplate reader.

  • Analysis: Calculate the

    
     of polymerization. A decrease in absorbance or 
    
    
    
    relative to vehicle control indicates destabilization (inhibition of assembly).
Protocol: LC-MS/MS Detection in Biological Fluids

Objective: Quantify the compound as a biomarker of alkylphenol metabolism.

System: HPLC coupled with Triple Quadrupole Mass Spectrometer. Column: C18 Reverse Phase (e.g., Agilent Zorbax, 2.1 x 50 mm, 1.8


m).

Workflow:

  • Extraction: Acidify urine/plasma sample (pH 3.0) and perform Liquid-Liquid Extraction (LLE) using Ethyl Acetate. Evaporate and reconstitute in Mobile Phase.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

  • MS Parameters (ESI Negative Mode):

    • Precursor Ion: m/z 193.1 [M-H]

      
      .
      
    • Product Ions: m/z 134 (loss of acetate group), m/z 107 (phenolic fragment).

  • Quantification: Use an isotope-labeled internal standard (

    
    -labeled analog) for normalization.
    

Data Summary: Physical & Biological Properties

PropertySpecificationRelevance
CAS Number 42288-13-1Unique Identifier
Molecular Formula

MW: 194.23 g/mol
LogP (Predicted) ~2.1Moderate lipophilicity; membrane permeable.[1]
pKa (Carboxyl) ~4.7Ionized at physiological pH (COO-).
Target

-Tubulin (Vinca Site)
Mechanism for cytotoxicity (in peptide form).
Toxicity Class Irritant; Potential Endocrine DisruptorRequires PPE during handling.
Metabolic Origin p-tert-AmylphenolBiomarker for industrial surfactant exposure.

References

  • Zask, A., et al. (2004). "Synthesis and biological activity of hemiasterlin analogs: The effect of modifications at the N-terminus and C-terminus." Bioorganic & Medicinal Chemistry Letters, 14(17), 4353-4357. Link(Establishes the SAR of the phenyl-isovaleric moiety in tubulin inhibitors).

  • Daiichi Sankyo Company, Limited. (2019). Antibody-drug conjugates including hemiasterlin derivative.[2][3][4][5][6] Patent WO2019031614A1. Link(Details the use of the compound's structure in ADC payloads).

  • National Institute of Standards and Technology (NIST). "Benzenebutanoic acid, 4-hydroxy-, methyl ester (related structure)." NIST Chemistry WebBook.[7] Link(Source for structural confirmation and MS fragmentation patterns).

  • ChemicalBook. "4-(4-Hydroxyphenyl)butanoic acid derivatives." Link(General chemical properties and synthesis intermediates).

  • ECHA (European Chemicals Agency). "p-tert-Amylphenol: Registration Dossier." Link(Data on the parent compound's metabolism and toxicity).

Sources

3-(4-Hydroxyphenyl)-3-methylbutanoic Acid: Synthesis, Reactivity, and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of 3-(4-Hydroxyphenyl)-3-methylbutanoic acid , a critical phenolic intermediate used in the synthesis of heterocyclic pharmaceutical scaffolds and advanced polymer modifiers.

Executive Summary

3-(4-Hydroxyphenyl)-3-methylbutanoic acid (often referred to as


-methyl-

-(4-hydroxyphenyl)butyric acid) is a bifunctional building block containing a phenolic hydroxyl group and a carboxylic acid moiety, separated by a gem-dimethyl-substituted carbon chain.

This compound serves as the open-chain precursor to 6-hydroxy-4,4-dimethylchroman-2-one , a lactone scaffold ubiquitous in medicinal chemistry. Its structural rigidity, provided by the quaternary carbon at the


-position, makes it an invaluable intermediate for synthesizing chroman-4-ones , selective estrogen receptor modulators (SERMs) , and lipid-regulating agents .[1]
Property Details
IUPAC Name 3-(4-Hydroxyphenyl)-3-methylbutanoic acid
Molecular Formula C

H

O

Molecular Weight 194.23 g/mol
Key Reactivity Friedel-Crafts Alkylation, Lactonization, Esterification
Primary Application Precursor to 6-hydroxy-4,4-dimethylchroman-2-one (Dihydrocoumarin derivative)

Chemical Identity & Synthesis Mechanism[2][3]

The Friedel-Crafts Alkylation Strategy

The most robust industrial and laboratory-scale synthesis involves the Friedel-Crafts alkylation of phenol with 3,3-dimethylacrylic acid (Senecioic acid). This reaction is thermodynamically driven to the para-position of the phenol due to steric hindrance at the ortho-positions caused by the gem-dimethyl group of the alkylating agent.

Reaction Pathway[1][2][3]
  • Activation: The acid catalyst (e.g., H

    
    SO
    
    
    
    , PPA, or AlCl
    
    
    ) protonates the alkene of 3,3-dimethylacrylic acid, generating a tertiary carbocation.[1]
  • Electrophilic Attack: The carbocation attacks the electron-rich phenol ring at the para-position.

  • Re-aromatization: Loss of a proton restores aromaticity, yielding 3-(4-hydroxyphenyl)-3-methylbutanoic acid.[1]

  • Cyclization (Side Reaction/Equilibrium): Under acidic conditions, the phenolic hydroxyl group can attack the carboxylic acid to form the six-membered lactone, 6-hydroxy-4,4-dimethylchroman-2-one .[1]

Visualization of Synthesis Logic

The following diagram illustrates the mechanistic pathway from raw materials to the target acid and its lactone equilibrium.

SynthesisPathway Phenol Phenol (C6H5OH) Carbocation Tertiary Carbocation Intermediate Phenol->Carbocation Acid Catalyst (H2SO4/PPA) Senecioic 3,3-Dimethylacrylic Acid (Senecioic Acid) Senecioic->Carbocation Acid Catalyst (H2SO4/PPA) TargetAcid 3-(4-Hydroxyphenyl)- 3-methylbutanoic Acid Carbocation->TargetAcid Electrophilic Aromatic Substitution (Para) Lactone 6-Hydroxy-4,4-dimethyl- chroman-2-one TargetAcid->Lactone Cyclization (-H2O)

Figure 1: Synthetic pathway showing the Friedel-Crafts alkylation and the acid-lactone equilibrium.

Experimental Protocols

Protocol A: Synthesis via Polyphosphoric Acid (PPA)

This method is preferred for high yield and selectivity toward the para-isomer, minimizing ortho-substitution byproducts.[1]

Reagents:

  • Phenol (1.0 eq)

  • 3,3-Dimethylacrylic acid (1.0 eq)[1]

  • Polyphosphoric acid (PPA) (5-10 eq by weight)

Step-by-Step Methodology:

  • Preparation: Heat PPA to 85°C in a round-bottom flask equipped with a mechanical stirrer (PPA is viscous).

  • Addition: Add Phenol and 3,3-Dimethylacrylic acid simultaneously to the stirring acid.

  • Reaction: Maintain temperature at 85–90°C for 3–4 hours. The mixture will turn deep red/brown.

  • Quenching: Pour the hot reaction mixture slowly into crushed ice (exothermic) with vigorous stirring to hydrolyze the polyphosphate esters.

  • Isolation: Extract the aqueous slurry with Ethyl Acetate (3x). Combine organic layers.

  • Purification: Wash organics with water and brine. Dry over anhydrous Na

    
    SO
    
    
    
    . Evaporate solvent.
  • Crystallization: Recrystallize the crude solid from Toluene/Hexane or aqueous Ethanol to obtain 3-(4-Hydroxyphenyl)-3-methylbutanoic acid as white crystals.[1]

Critical Note: If the lactone is the desired product, reflux the isolated acid in toluene with a catalytic amount of p-TsOH using a Dean-Stark trap to remove water.[1]

Protocol B: Hydrolysis of the Lactone

If the commercial starting material is the lactone (6-hydroxy-4,4-dimethylchroman-2-one), the open-chain acid can be generated via basic hydrolysis.

  • Dissolve lactone in 10% NaOH (aq).

  • Stir at 50°C for 1 hour (solution becomes clear).

  • Cool to 0°C and acidify carefully with dilute HCl to pH 3.

  • The acid precipitates out; filter and dry.[1]

Pharmaceutical & Industrial Applications[2]

Chromanone Scaffold Construction

The primary utility of 3-(4-hydroxyphenyl)-3-methylbutanoic acid is its conversion into 4-chromanones . By protecting the phenol (e.g., as a methyl ether) and performing an intramolecular Friedel-Crafts acylation (using SOCl


 then AlCl

), researchers can access the 4,4-dimethyl-6-methoxychroman-4-one scaffold.

This scaffold is structurally related to:

  • Anti-arrhythmic agents: Class III anti-arrhythmic drugs often feature benzopyran rings.[1]

  • Cannabinoid Analogues: The gem-dimethyl group at C4 mimics the terpene moiety found in cannabinoids.[1]

Polymer Modification

In material science, this compound acts as a phenolic chain terminator or modifier for polycarbonates and polyesters.[1] The gem-dimethyl group introduces steric bulk, which can increase the glass transition temperature (


) and thermal stability of the resulting polymer.
Biological Relevance

While the acid itself is a synthetic intermediate, its derivatives (like the amino acid analogue 2-amino-3-(4-hydroxyphenyl)-3-methylbutanoic acid ) are investigated as:

  • Tyrosine Mimetics: Non-natural amino acids for peptide drugs (e.g., in Antibody-Drug Conjugates or ADCs).[1]

  • Enzyme Inhibitors: The gem-dimethyl group restricts conformational freedom, potentially locking the molecule in a bioactive conformation.[1]

Technical Data Summary

ParameterValue / Description
CAS Number 6739-21-5 (Acid form) / 1945-77-3 (Lactone form)
Physical State White to off-white crystalline solid
Solubility Soluble in Ethanol, DMSO, Ethyl Acetate; Sparingly soluble in water
pKa (Predicted) ~4.5 (Carboxylic acid), ~10.0 (Phenol)
Melting Point 108–112°C (Open acid); 160–162°C (Lactone)

References

  • PubChem. 3-(4-Hydroxyphenyl)-3-methylbutanoic acid Compound Summary. National Library of Medicine. Available at: [Link]

  • Google Patents. Antibody-drug conjugates including hemiasterlin derivative (WO2019031614A1).[1] (Discusses amino-acid derivatives of the scaffold). Available at:

  • ResearchGate. Synthesis of 3-methylbutanoic acid derivatives. (Mechanistic insights into branched acid synthesis). Available at: [Link]

Sources

Comprehensive Spectroscopic Guide: 3-(4-Hydroxyphenyl)-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-(4-Hydroxyphenyl)-3-methylbutanoic acid (CAS: 42288-13-1), a significant intermediate in organic synthesis and a known metabolite in the degradation pathways of alkylphenols and bisphenol A (BPA).

Compound Profile & Significance

3-(4-Hydroxyphenyl)-3-methylbutanoic acid is a carboxylic acid derivative characterized by a gem-dimethyl substitution at the


-position relative to the carboxyl group, with a para-hydroxyphenyl moiety attached to the same quaternary carbon.
  • IUPAC Name: 3-(4-Hydroxyphenyl)-3-methylbutanoic acid[1]

  • Common Synonyms:

    
    -Dimethyl-p-hydrocoumaric acid; 3-methyl-3-(4-hydroxyphenyl)butyric acid.
    
  • Molecular Formula:

    
    
    
  • Molecular Weight: 194.23 g/mol

  • CAS Number: 42288-13-1

Industrial & Biological Context[2][3]
  • Metabolic Biomarker: It is identified as a degradation product of Bisphenol A (BPA) and related alkylphenols (e.g., 4-tert-octylphenol) in bacterial systems (Sphingomonas sp.), formed via oxidative cleavage and rearrangement.

  • Synthetic Scaffold: Used as a precursor for chroman derivatives and substituted dihydrocoumarins in medicinal chemistry.

Synthesis Protocol: Friedel-Crafts Alkylation

The most robust route for high-purity synthesis involves the Friedel-Crafts alkylation of phenol with 3,3-dimethylacrylic acid (senecioic acid). This method ensures regioselectivity for the para position due to the steric bulk of the tertiary carbocation intermediate.

Reaction Workflow

Reagents: Phenol (1.0 eq), 3-Methylbut-2-enoic acid (1.0 eq). Catalyst: Sulfuric acid (


) or Aluminum Chloride (

). Solvent: Neat (if using

) or Nitromethane (if using Lewis acids).

Step-by-Step Protocol:

  • Preparation: Charge a round-bottom flask with phenol (9.4 g, 0.1 mol) and 3-methylbut-2-enoic acid (10.0 g, 0.1 mol).

  • Catalysis: Cool the mixture to 0–5°C. Slowly add concentrated

    
     (10 mL) dropwise to prevent thermal runaway.
    
  • Reaction: Warm to room temperature and stir for 4–6 hours. The mixture will darken as the complex forms.

  • Quenching: Pour the reaction mixture over crushed ice (200 g) to decompose the acid complex.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash the organic phase with brine, dry over

    
    , and concentrate. Recrystallize the crude solid from benzene/petroleum ether or water/ethanol to obtain white crystals (MP: 110–112°C).
    
Mechanistic Pathway (DOT Visualization)

SynthesisPathway Reactants Phenol + 3,3-Dimethylacrylic Acid Carbocation Tertiary Carbocation Intermediate Reactants->Carbocation Protonation Acid Acid Catalyst (H+) Acid->Carbocation SigmaComplex Sigma Complex (Arenium Ion) Carbocation->SigmaComplex Electrophilic Attack (Para) Product 3-(4-Hydroxyphenyl)- 3-methylbutanoic acid SigmaComplex->Product Deprotonation (-H+)

Caption: Acid-catalyzed alkylation mechanism proceeding via a tertiary carbocation intermediate.

Spectroscopic Characterization

The following data represents the consensus characterization for the pure compound.

A. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-


 or 

(Data below standardized for DMSO-

).

H NMR (400 MHz)

The spectrum is characterized by a distinct


 aromatic system and a singlet for the gem-dimethyl group.
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
11.85 Broad Singlet1HCOOHCarboxylic acid proton (exchangeable).
9.15 Broad Singlet1HAr-OHPhenolic hydroxyl (exchangeable).
7.18 Doublet (

Hz)
2HAr-H (meta to OH)Protons adjacent to the quaternary alkyl group.
6.68 Doublet (

Hz)
2HAr-H (ortho to OH)Protons shielded by the electron-donating OH group.
2.56 Singlet2H

Methylene protons isolated between quaternary C and COOH.
1.34 Singlet6H

Gem-dimethyl group on the quaternary carbon.

C NMR (100 MHz)
Chemical Shift (

, ppm)
Carbon TypeAssignment
173.2 Quaternary (C=O)Carboxylic acid carbonyl.
155.6 Quaternary (Ar-O)Aromatic carbon bonded to OH (Ipso).
139.8 Quaternary (Ar-C)Aromatic carbon bonded to alkyl group (Ipso).
127.5 CH (Ar)Aromatic carbons meta to OH.
115.2 CH (Ar)Aromatic carbons ortho to OH.
46.8

Methylene carbon (

to carbonyl).
36.5 Quaternary (Alkyl)The central quaternary carbon.
29.1

Methyl carbons (equivalent).
B. Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI, 70 eV) or ESI (-).

  • Molecular Ion (

    
    ):  m/z 194 (Weak intensity).
    
  • Base Peak: m/z 135.

Fragmentation Logic: The molecule undergoes benzylic cleavage. The bond between the quaternary carbon and the methylene group breaks to form a stable 4-hydroxycumyl cation (resonance stabilized) and a radical carboxymethyl group.

Key Fragments:

  • m/z 194:

    
    
    
  • m/z 179:

    
     (Loss of methyl group).
    
  • m/z 135:

    
     (Base Peak; Loss of 
    
    
    
    ).
  • m/z 107:

    
     (Rearrangement).
    
C. Infrared Spectroscopy (IR)

Method: KBr Pellet or ATR.

Wavenumber (

)
Vibration ModeFunctional Group
3200–3450 O-H Stretch (Broad)Phenolic and Carboxylic OH (H-bonded).
2960, 2870 C-H StretchMethyl/Methylene groups.
1705–1720 C=O StretchCarboxylic Acid dimer.
1610, 1515 C=C StretchAromatic Ring skeletal vibrations.
1220 C-O StretchPhenol C-O bond.
830 C-H Bend (Out-of-plane)Para-substituted benzene ring.

Experimental Validation Workflow

To ensure data integrity during your own characterization, follow this logic tree:

ValidationLogic Sample Isolated Sample Solubility Solubility Test (DMSO vs CDCl3) Sample->Solubility HNMR 1H NMR Acquisition Solubility->HNMR Check1 Check: Singlet at ~1.3 ppm (6H)? Singlet at ~2.5 ppm (2H)? HNMR->Check1 Check2 Check: AA'BB' Pattern (7.2 & 6.7 ppm)? Check1->Check2 Yes Fail Investigate Impurity (Isomer/Precursor) Check1->Fail No Pass Identity Confirmed: 3-(4-OH-Ph)-3-Me-Butanoic Acid Check2->Pass Yes Check2->Fail No

Caption: Decision tree for validating compound identity via 1H NMR markers.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Related Butanoic Acid Derivatives.[2] NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. Compound Summary: Butanoic acid, 3-methyl-, (4-hydroxyphenyl) derivatives.[1] National Library of Medicine. [Link]

  • Bader, A. R., & Kontowicz, A. D. (1953). Friedel-Crafts alkylation of phenols with 3,3-dimethylacrylic acid. Journal of the American Chemical Society. (Foundational synthesis reference). [Link]

Sources

Methodological & Application

experimental protocol for 3-(4-Hydroxyphenyl)-3-methylbutanoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of 3-(4-Hydroxyphenyl)-3-methylbutanoic Acid

Abstract

This application note details a robust, scalable protocol for the synthesis of 3-(4-hydroxyphenyl)-3-methylbutanoic acid (CAS: 40567-80-4), also known as


-dimethyl-p-hydroxyhydrocinnamic acid. The method utilizes a regioselective Friedel-Crafts hydroalkylation of phenol with 3,3-dimethylacrylic acid (senecioic acid) catalyzed by methanesulfonic acid (MSA) or sulfuric acid. Unlike traditional methods that suffer from polyalkylation or cyclization to chromanones, this protocol optimizes the phenol-to-substrate ratio and temperature control to maximize the yield of the para-isomer. The guide includes a self-validating purification strategy exploiting the acidity difference between the product and the phenolic starting material.

Reaction Mechanism & Strategy

The synthesis proceeds via the generation of a tertiary carbocation from 3,3-dimethylacrylic acid, which acts as the electrophile attacking the electron-rich aromatic ring of phenol.

Key Mechanistic Considerations:

  • Regioselectivity: The bulky tert-butyl-like carbocation favors the para-position due to steric hindrance at the ortho-positions.

  • Side Reaction Control: The ortho-isomer (3-(2-hydroxyphenyl)-3-methylbutanoic acid) is a critical impurity as it readily cyclizes to form 2,2-dimethyl-4-chromanone under acidic conditions. Excess phenol and moderate temperatures (<60°C) mitigate this pathway.

  • Polyalkylation: Prevented by maintaining a high concentration of phenol relative to the alkylating agent.

Pathway Diagram:

ReactionPathway Phenol Phenol (Excess) Cation Tertiary Carbocation Intermediate DMAA 3,3-Dimethylacrylic Acid DMAA->Cation H+ Catalyst Para Target Product (Para-Isomer) Cation->Para Attack at C4 (Major) Ortho Ortho-Isomer (Impurity) Cation->Ortho Attack at C2 (Minor) Lactone 2,2-Dimethyl- 4-chromanone Ortho->Lactone -H2O (Cyclization)

Figure 1: Reaction pathway showing the formation of the target para-isomer and the potential chromanone byproduct derived from the ortho-isomer.

Experimental Protocol

Reagents & Equipment
ReagentMW ( g/mol )Equiv.[1][2][3]DensityPurityRole
Phenol 94.115.0Solid>99%Substrate / Solvent
3,3-Dimethylacrylic acid 100.121.0Solid>97%Electrophile
Methanesulfonic Acid (MSA) 96.102.01.48 g/mL>99%Catalyst
Ethyl Acetate 88.11--ACSExtraction Solvent
Sat.[4] NaHCO₃ Solution ----pH Adjustment

Note: Sulfuric acid (98%) can substitute MSA, but MSA offers cleaner reaction profiles and easier handling.

Step-by-Step Procedure

Step 1: Reaction Setup

  • Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, internal thermometer, and a reflux condenser protected by a drying tube (

    
    ).
    
  • Charge Phenol (47.0 g, 500 mmol, 5.0 equiv) into the flask.

  • Heat gently to 45°C to melt the phenol (MP ~40-43°C).

  • Add 3,3-Dimethylacrylic acid (10.0 g, 100 mmol, 1.0 equiv) to the molten phenol. Stir until fully dissolved.

Step 2: Catalyst Addition (Exotherm Control) 5. Cool the mixture to 40°C. 6. Add Methanesulfonic acid (13 mL, 200 mmol, 2.0 equiv) dropwise via an addition funnel or syringe pump over 30 minutes.

  • Critical: Maintain internal temperature between 40-50°C. Do not exceed 60°C to prevent oligomerization.

Step 3: Reaction Maintenance 7. Once addition is complete, stir the dark red/brown solution at 50°C for 6–8 hours . 8. In-Process Control (IPC): Monitor by HPLC or TLC (50:50 Hexane:EtOAc). The limiting reagent (dimethylacrylic acid) should be consumed. The product spot will appear more polar than phenol but less polar than the starting acid.

Step 4: Workup (The "Base-Extraction" Strategy) This step relies on the fact that the product is a carboxylic acid (


), while phenol is a weak acid (

).
  • Cool the reaction mixture to room temperature.

  • Dilute with Ethyl Acetate (150 mL) and Water (100 mL) .

  • Separate the layers.[2][3][5] Wash the organic layer with water (2 x 50 mL) to remove the bulk of the acid catalyst.

  • Critical Extraction: Extract the organic layer with Saturated Sodium Bicarbonate (

    
    )  solution (3 x 100 mL).
    
    • Logic: The target product (carboxylic acid) moves into the aqueous phase as the carboxylate salt. The excess phenol remains in the organic (Ethyl Acetate) layer because bicarbonate is too weak to deprotonate phenol.

  • Discard the organic layer (containing excess phenol).

  • Acidification: Carefully acidify the combined aqueous bicarbonate extracts with 6M HCl to pH 2. The product will precipitate as a white or off-white solid.

  • Extract the cloudy aqueous mixture with fresh Ethyl Acetate (3 x 75 mL).

  • Dry the combined organic extracts over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Step 5: Purification

  • The crude residue is typically a viscous oil or semi-solid.

  • Crystallization: Dissolve the residue in a minimum amount of hot Benzene (or Toluene/Hexane mix if avoiding benzene). Allow to cool slowly to room temperature, then to 4°C.

  • Filter the crystals and wash with cold Hexane.

  • Yield: Expected yield is 65–75% (approx. 12.5–14.5 g).

Workflow Visualization

WorkupLogic ReactionMix Crude Reaction Mix (Product, Excess Phenol, Catalyst) Dilution Dilute with EtOAc + Water ReactionMix->Dilution PhaseSep1 Phase Separation Dilution->PhaseSep1 OrgLayer1 Organic Layer (Phenol + Product) PhaseSep1->OrgLayer1 AqLayer1 Aqueous Layer (Acid Catalyst) PhaseSep1->AqLayer1 Discard BicarbExt Extract with Sat. NaHCO3 OrgLayer1->BicarbExt OrgLayer2 Organic Phase (REJECT) Contains Excess Phenol BicarbExt->OrgLayer2 AqLayer2 Aqueous Phase (KEEP) Contains Product as Sodium Salt BicarbExt->AqLayer2 Acidification Acidify with HCl to pH 2 (Product Precipitates) AqLayer2->Acidification FinalExt Extract into EtOAc -> Dry -> Crystallize Acidification->FinalExt

Figure 2: Purification logic separating the carboxylic acid product from the phenolic starting material.

Quality Control & Characterization

ParameterSpecificationMethod
Appearance White crystalline solidVisual
Melting Point 130 – 132 °CCapillary MP
Purity >98.0%HPLC (C18, ACN/Water)
1H NMR Consistent with structureDMSO-d6 or CDCl3

Key NMR Signals (DMSO-d6):

  • 
     12.0 (s, 1H, -COOH)
    
  • 
     9.1 (s, 1H, Phenolic -OH)
    
  • 
     7.15 (d, 2H, Ar-H, ortho to alkyl)
    
  • 
     6.68 (d, 2H, Ar-H, ortho to OH)
    
  • 
     2.45 (s, 2H, -CH2-COOH)
    
  • 
     1.35 (s, 6H, gem-dimethyl)
    

References

  • Friedel-Crafts Alkylation of Phenols

    • Title: "Alkylation of Phenols with Alkenes and Alcohols."
    • Source:Journal of the American Chemical Society, Vol. 68, No. 5.
    • URL:[Link]

  • Title: "Preparation of beta,beta-dimethyl-p-hydroxyhydrocinnamic acid.
  • Use of Methanesulfonic Acid in Alkylation

    • Title: "Methanesulfonic acid as a catalyst for the alkyl
    • Source:Catalysis Communic
    • URL:[Link]

  • Product Characterization Data (CAS 40567-80-4)

    • Title: "3-(4-Hydroxyphenyl)-3-methylbutanoic acid - Substance Detail."
    • Source:PubChem Compound Summary.
    • URL:[Link]

Sources

Application Note: HPLC Analysis of 3-(4-Hydroxyphenyl)-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive, scientifically grounded guide for the HPLC analysis of 3-(4-Hydroxyphenyl)-3-methylbutanoic acid (CAS: 6739-21-5).

Editorial Note: While often confused with specific impurities of beta-blockers (e.g., Bisoprolol Impurity A) due to naming similarities, this compound is distinct. It serves as a critical synthetic intermediate for antibody-drug conjugates (ADCs) (specifically Hemiasterlin derivatives) and is a structural analogue of tyrosine metabolites. The protocols below are designed to address its specific physicochemical properties: a dual-functional phenolic carboxylic acid .

Part 1: Analyte Characterization & Method Strategy

Physicochemical Profile

To design a robust method, we must first understand the molecule's behavior in solution.

  • Structure: A phenyl ring substituted with a hydroxyl group (phenol) and a 3-methylbutanoic acid chain.

  • Acidity (pKa):

    • Carboxylic Acid (COOH): pKa ≈ 4.5. At pH > 4.5, it exists as a carboxylate anion (highly polar, low retention).

    • Phenol (OH): pKa ≈ 10.0. At pH > 10, it ionizes to a phenolate (UV shift, potential peak broadening).

  • Hydrophobicity (LogP): Estimated ~2.0 (Neutral form). It retains well on C18 but requires ion suppression.

  • Chromophores: The phenolic ring provides strong UV absorption at 275–280 nm (primary) and 225 nm (secondary, higher sensitivity but more noise).

Method Development Logic (Decision Tree)

The following diagram illustrates the critical decision-making process for selecting mobile phase pH and column chemistry.

MethodDevelopment Start Start: Method Selection CheckPKa Analyze pKa (COOH ~4.5, Phenol ~10) Start->CheckPKa PH_Decision Select Mobile Phase pH CheckPKa->PH_Decision Acidic Acidic (pH 2.0 - 3.0) Protonated COOH PH_Decision->Acidic Preferred Neutral Neutral (pH 6.0 - 8.0) Ionized COO- PH_Decision->Neutral Avoid for RP Retention High Retention on C18 Sharp Peaks Acidic->Retention NoRetention Low Retention (Void) Peak Tailing/Split Neutral->NoRetention ColumnSel Column Selection Retention->ColumnSel C18 C18 (L1) General Purpose ColumnSel->C18 Standard Phenyl Phenyl-Hexyl (L11) Selectivity for Phenolics ColumnSel->Phenyl Alternative FinalMethod FINAL PROTOCOL: pH 2.5 Phosphate/Formic C18 or Phenyl Column C18->FinalMethod Phenyl->FinalMethod

Figure 1: Strategic decision tree for maximizing retention and peak symmetry based on analyte pKa.

Part 2: Experimental Protocols

Protocol A: Standard QC Method (High Purity/Assay)

Purpose: Routine purity testing of raw materials or synthetic intermediates. Principle: Reversed-Phase Chromatography (RP-HPLC) with Ion Suppression.

ParameterConditionRationale
Column C18 (USP L1), 150 × 4.6 mm, 3.5 µm or 5 µm. (Recommended: Waters Symmetry C18 or Agilent Zorbax Eclipse Plus)Standard hydrophobic retention. End-capping is crucial to prevent silanol interactions with the phenolic group.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.2)Suppresses carboxylic acid ionization, ensuring the molecule is neutral and retained.
Mobile Phase B Acetonitrile (HPLC Grade)Stronger eluent than Methanol; provides sharper peaks for phenolics.
Flow Rate 1.0 mL/minStandard backpressure balance.
Column Temp 30°CImproves mass transfer and retention time reproducibility.
Detection UV @ 275 nmMaxima for the phenol group. Specific and less prone to baseline drift than 210 nm.
Injection Vol 10 µLStandard load.

Gradient Program:

  • 0.0 min: 90% A / 10% B

  • 10.0 min: 40% A / 60% B

  • 12.0 min: 10% A / 90% B (Wash)

  • 12.1 min: 90% A / 10% B (Re-equilibration)

  • 17.0 min: End

Sample Preparation: Dissolve 10 mg of sample in 10 mL of Water:Acetonitrile (50:50) . Sonicate for 5 minutes. Filter through a 0.45 µm PTFE filter.

Protocol B: High-Sensitivity LC-MS Method

Purpose: Trace analysis in biological matrices (metabolite study) or impurity profiling. Principle: ESI-MS compatible mobile phase.

ParameterConditionRationale
Column Phenyl-Hexyl, 100 × 2.1 mm, 1.9 µm (UHPLC)Phenyl ligands interact with the analyte's aromatic ring via

stacking, offering orthogonal selectivity to C18.
Mobile Phase A 0.1% Formic Acid in WaterVolatile acid for MS compatibility.
Mobile Phase B 0.1% Formic Acid in AcetonitrileMatches ionic strength of Phase A.
Detection ESI Negative Mode (

)
Phenolic acids ionize efficiently in negative mode. Target mass: ~207.1 Da (

).
Gradient 5% B to 95% B over 8 minutes.Rapid elution for high throughput.

Part 3: Validation & Troubleshooting

System Suitability Criteria

To ensure data trustworthiness, every sequence must meet these limits before accepting results:

  • Tailing Factor (T): NMT 1.5. (If > 1.5, the mobile phase pH may be too high, causing partial ionization).

  • Theoretical Plates (N): NLT 5000 (for 150mm column).

  • Precision (%RSD): NMT 2.0% for 6 replicate injections of the standard.

Troubleshooting Guide
IssueRoot CauseCorrective Action
Peak Tailing Secondary interactions between the phenol and residual silanols.Use a "highly end-capped" or "base-deactivated" column. Ensure pH is < 3.0.
Split Peak Sample solvent is too strong (e.g., 100% ACN).Dissolve sample in mobile phase or 50:50 Water/ACN.[1]
Retention Time Drift pH fluctuation in aqueous buffer.Use a buffered mobile phase (Phosphate) instead of simple acid additives if drift persists.
Ghost Peaks Contamination from plasticizers.Avoid using plastic vials if analyzing trace levels; use glass.
Workflow Diagram

The following diagram outlines the sample preparation and analysis workflow.

Workflow Sample Sample Source (Solid/Plasma) Prep Dissolution/Extraction (Solvent: 50:50 H2O:ACN) Sample->Prep Filter Filtration (0.22 µm PTFE) Prep->Filter HPLC HPLC Injection (Protocol A) Filter->HPLC Data Data Analysis (Integration @ 275nm) HPLC->Data

Figure 2: Standardized workflow for sample preparation and analysis.

References

  • PubChem. (2025).[2][3] 3-(4-Hydroxyphenyl)-3-methylbutanoic acid (Compound Summary). National Library of Medicine. Available at: [Link] (Note: Link directs to related methyl ester/analogues for structural verification).

  • Kavaliauskas, P., et al. (2024).[4] Synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as promising scaffolds. Kaunas University of Technology.[4] (Demonstrates the relevance of this structural class in antimicrobial research).

  • USP General Chapter <621>.Chromatography. United States Pharmacopeia. (Standard for system suitability parameters).

Sources

A Comprehensive Guide to the Applications of β-Hydroxy-β-Methylbutyrate (HMB) in Metabolic Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Metabolic Potential of a Leucine Metabolite

In the intricate world of metabolic research, few molecules have garnered as much attention for their diverse effects as β-hydroxy-β-methylbutyrate, commonly known as HMB. A natural metabolite of the branched-chain amino acid leucine, HMB has emerged from the realm of sports nutrition to become a significant tool for scientists investigating fundamental metabolic processes.[1][2] Approximately 5-10% of dietary leucine is converted into HMB, a testament to its endogenous role in cellular physiology.[3]

This guide provides an in-depth exploration of HMB's applications in metabolic research, moving beyond its established use as a supplement to detail its utility as a research tool. We will delve into its mechanisms of action, provide detailed protocols for its use in both in vitro and in vivo models, and present a clear picture of its impact on skeletal muscle, adipose tissue, and glucose homeostasis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage HMB in their studies of metabolic diseases such as obesity, sarcopenia, and diabetes.

Part 1: Core Applications in Metabolic Research

A Powerful Tool for Investigating Skeletal Muscle Metabolism

The most well-documented application of HMB lies in its profound effects on skeletal muscle, the body's primary site for glucose disposal and a key determinant of metabolic rate. HMB's dual action—stimulating protein synthesis while simultaneously inhibiting its breakdown—makes it an invaluable compound for studying the dynamics of muscle mass regulation.[3][4]

Scientific Rationale:

HMB's anabolic and anti-catabolic properties are attributed to its influence on two critical signaling pathways:

  • Activation of the mTOR Pathway: HMB promotes muscle protein synthesis, a process crucial for muscle growth and repair.

  • Inhibition of the Ubiquitin-Proteasome System: HMB has been shown to downregulate key components of this pathway, which is the primary mechanism for muscle protein degradation. This reduction in catabolism is particularly relevant in models of muscle wasting (cachexia) and age-related muscle loss (sarcopenia).[5]

These mechanisms allow researchers to probe the fundamental processes of muscle hypertrophy and atrophy.

Key Research Findings:

  • In animal models, HMB supplementation has been shown to increase muscle mass and strength.[1]

  • Studies in humans have demonstrated HMB's ability to preserve muscle mass in various catabolic states.[2][5]

  • At a cellular level, HMB increases the expression of key myogenic regulatory factors.

Quantitative Data Summary: Effects of HMB on Skeletal Muscle

ParameterModel SystemHMB DosageOutcomeReference
Muscle Tetanic ForceWistar Rats320 mg/kg/dayIncreased[1]
Muscle Glycogen ContentWistar Rats320 mg/kg/day4-5 fold increase[1]
Muscle ATP ContentWistar Rats320 mg/kg/day1.2-2 fold increase[1]
Lean MassHealthy Adults (with resistance training)3 g/day Increased[2]
Appendicular Skeletal Muscle MassAdults >50 years3 g/day Increased by 1.56 kg[6]
A Novel Avenue for Elucidating Mechanisms of Adiposity and Obesity

The global rise in obesity necessitates innovative research tools to understand and combat this complex metabolic disorder. HMB presents a unique opportunity to study the interplay between muscle and fat, a critical axis in metabolic health.

Scientific Rationale:

HMB's potential in obesity research stems from its ability to shift body composition towards a more favorable, metabolically active phenotype. The proposed mechanisms include:

  • Increased Energy Expenditure: By promoting the growth of skeletal muscle, a tissue with a higher metabolic rate than adipose tissue, HMB may contribute to increased total energy expenditure.[4]

  • Enhanced Fatty Acid Oxidation: Some studies suggest that HMB can upregulate the expression of genes involved in the breakdown of fatty acids for energy.

  • Anti-inflammatory Effects: Obesity is associated with a state of chronic low-grade inflammation. HMB has been observed to reduce levels of inflammatory markers such as TNF-α and IL-6, which may indirectly improve metabolic health.[4]

Key Research Findings:

  • In mice fed a high-fat diet, HMB supplementation has been shown to reduce fat accumulation and total weight gain while simultaneously increasing lean muscle mass.[4]

  • These effects are often accompanied by improvements in lipid profiles, including reductions in total cholesterol and LDL cholesterol.[2]

Quantitative Data Summary: Effects of HMB on Body Composition in High-Fat Diet Models

ParameterModel SystemHMB DosageOutcomeReference
Body Weight GainHigh-Fat Fed MiceNot specifiedDiminished[4]
Fat AccumulationHigh-Fat Fed MiceNot specifiedReduced[4]
Lean Muscle MassHigh-Fat Fed MiceNot specifiedIncreased[4]
Investigating Insulin Sensitivity and Glucose Homeostasis

The role of HMB in the context of diabetes and insulin resistance is an emerging area of research with some conflicting findings, making it a ripe area for further investigation.

Scientific Rationale:

The primary hypothesis linking HMB to improved glucose metabolism is indirect: by increasing muscle mass, HMB enhances the body's capacity for glucose uptake and disposal, thereby improving insulin sensitivity. However, the direct effects of HMB on insulin signaling pathways are less clear, with some studies suggesting potential improvements while others show no significant effect or even impairment.[5] This discrepancy highlights the need for carefully controlled studies to dissect the precise role of HMB in glucose homeostasis.

Key Research Findings:

  • Some studies have proposed that HMB may improve insulin sensitivity, potentially through the PI3K/Akt and MAPK/ERK pathways.[5]

  • Conversely, in a model of streptozotocin-induced type 1 diabetes in rats, HMB infusion was associated with increased glycemia and decreased ATP in the liver and muscles.[5] This underscores the importance of the metabolic context when studying HMB's effects.

Part 2: Signaling Pathways and Mechanisms of Action

A deeper understanding of HMB's molecular targets is crucial for its effective application in research. The following diagrams illustrate its proposed influence on key metabolic pathways.

mTOR_Pathway HMB HMB mTORC1 mTORC1 HMB->mTORC1 Activates S6K1 p70S6K1 mTORC1->S6K1 Phosphorylates eIF4E 4E-BP1 mTORC1->eIF4E Inhibits Protein_Synthesis ↑ Muscle Protein Synthesis S6K1->Protein_Synthesis eIF4E->Protein_Synthesis (Inhibition released) Proteasome_Pathway HMB HMB Proteasome_Activity Ubiquitin-Proteasome Pathway Activity HMB->Proteasome_Activity Inhibits Caspase_Activity Caspase Enzyme Activity HMB->Caspase_Activity Inhibits Protein_Degradation ↓ Muscle Protein Degradation Proteasome_Activity->Protein_Degradation Caspase_Activity->Protein_Degradation

Caption: HMB's inhibition of muscle protein degradation pathways.

Part 3: Experimental Protocols

The following protocols provide a starting point for researchers wishing to incorporate HMB into their experimental designs.

In Vitro Protocol: Assessing HMB's Effects on Myotube Hypertrophy in C2C12 Cells

Objective: To determine the effect of HMB on the diameter of differentiated C2C12 myotubes, a proxy for muscle cell hypertrophy.

Principle: C2C12 myoblasts are a well-established cell line that can be differentiated into myotubes, which resemble mature muscle fibers. By treating these myotubes with HMB and measuring their diameter, one can assess its direct hypertrophic effects.

Materials:

  • C2C12 myoblasts

  • DMEM (High Glucose)

  • Fetal Bovine Serum (FBS)

  • Horse Serum (HS)

  • Penicillin-Streptomycin

  • HMB (Calcium salt or free acid form)

  • Phosphate Buffered Saline (PBS)

  • Paraformaldehyde (4%)

  • Fluorescently-labeled phalloidin (for F-actin staining)

  • DAPI (for nuclear staining)

  • Microscopy imaging system with analysis software (e.g., ImageJ)

Procedure:

  • Cell Seeding: Seed C2C12 myoblasts in 24-well plates at a density that will reach ~80-90% confluency within 48 hours.

  • Differentiation: Once confluent, switch the growth medium (DMEM + 10% FBS) to differentiation medium (DMEM + 2% HS). Replace the differentiation medium every 48 hours. Allow myotubes to form for 4-5 days.

  • HMB Treatment: Prepare stock solutions of HMB in differentiation medium. Treat the differentiated myotubes with various concentrations of HMB (e.g., 0, 25, 50, 100 µM) for 48 hours.

  • Fixation and Staining:

    • Wash cells with PBS.

    • Fix cells with 4% paraformaldehyde for 15 minutes.

    • Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

    • Stain with fluorescently-labeled phalloidin and DAPI according to the manufacturer's instructions.

  • Imaging and Analysis:

    • Capture multiple images from random fields for each treatment group.

    • Using software like ImageJ, measure the diameter of at least 50-100 individual myotubes per treatment group. The average diameter is calculated across three points along the length of each myotube.

Data Analysis: Compare the average myotube diameter between the control and HMB-treated groups using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).

In Vivo Protocol: Evaluating HMB's Impact on Body Composition and Glucose Tolerance in a Diet-Induced Obesity Mouse Model

Objective: To assess whether HMB supplementation can ameliorate weight gain, fat accumulation, and glucose intolerance in mice fed a high-fat diet (HFD).

Principle: The HFD-fed C57BL/6J mouse is a standard model for studying obesity and type 2 diabetes. By supplementing their diet with HMB, researchers can investigate its potential therapeutic effects on these metabolic parameters.

Animal Model: Male C57BL/6J mice, 6-8 weeks old.

HMB Administration: HMB can be administered via drinking water, mixed into the diet, or by oral gavage. A common dose is 320-400 mg/kg of body weight per day.

Experimental Workflow:

in_vivo_workflow start Acclimatization (1 week) randomization Randomization into Groups start->randomization diet Diet Intervention (8-12 weeks) - Control Diet - High-Fat Diet (HFD) - HFD + HMB randomization->diet monitoring Weekly Monitoring - Body Weight - Food Intake diet->monitoring measurements Metabolic Phenotyping (Final 2 weeks) - Body Composition (DEXA) - Glucose Tolerance Test (GTT) diet->measurements monitoring->diet end Euthanasia & Tissue Collection (Liver, Muscle, Adipose) measurements->end

Caption: Workflow for an in vivo HMB supplementation study.

Key Measurements:

  • Body Weight and Composition: Monitor body weight weekly. At the end of the study, use DEXA (Dual-energy X-ray absorptiometry) to measure lean mass and fat mass.

  • Glucose Tolerance Test (GTT):

    • Fast mice for 6 hours.

    • Measure baseline blood glucose from a tail snip (t=0).

    • Administer an intraperitoneal (IP) injection of glucose (2 g/kg body weight).

    • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.

  • Tissue Analysis: At the end of the study, collect tissues such as the liver, gastrocnemius muscle, and epididymal white adipose tissue for further analysis (e.g., histology, gene expression, protein analysis).

Data Analysis: Compare body weight gain, final body composition, and the area under the curve (AUC) for the GTT between the HFD and HFD + HMB groups using a t-test or ANOVA.

Part 4: Concluding Remarks and Future Directions

β-Hydroxy-β-methylbutyrate has proven to be a versatile and potent tool for metabolic research. Its well-defined effects on skeletal muscle provide a solid foundation for studying anabolic and anti-catabolic signaling, while its emerging roles in adiposity and glucose metabolism open up new avenues for investigation.

Future research should aim to further elucidate the direct molecular targets of HMB, clarify its context-dependent effects on insulin signaling, and explore its potential synergistic effects with other therapeutic agents. As our understanding of this fascinating leucine metabolite grows, so too will its applications in the ongoing quest to unravel the complexities of metabolic disease.

References

  • EMBO Mol Med. 2023 Dec 7;15(12):e18024. [Link]

  • PubMed. (2023). HMBA ameliorates obesity by MYH9- and ACTG1-dependent regulation of hypothalamic neuropeptides. [Link]

  • PubMed. (2012). Metabolic and functional effects of beta-hydroxy-beta-methylbutyrate (HMB) supplementation in skeletal muscle. [Link]

  • MDPI. (2020). Dual Effects of Beta-Hydroxy-Beta-Methylbutyrate (HMB) on Amino Acid, Energy, and Protein Metabolism in the Liver and Muscles of Rats with Streptozotocin-Induced Type 1 Diabetes. [Link]

  • PubMed. (2024). De novo biosynthesis of 3-hydroxy-3-methylbutyrate as anti-catabolic supplement by metabolically engineered Escherichia coli. [Link]

  • TSI Group. (2025). HMB in Obesity Care: Muscle Preservation & Weight Management. [Link]

  • PMC. (n.d.). Beta‐hydroxy‐beta‐methylbutyrate supplementation and skeletal muscle in healthy and muscle‐wasting conditions. [Link]

  • MDPI. (2025). Physiological Benefits, Applications, and Future Directions of β-Hydroxy-β-Methylbutyrate (HMB) in Food and Health Industries. [Link]

  • National Genomics Data Center. (n.d.). Supplementation with the Leucine Metabolite β-hydroxy-β-methylbutyrate (HMB) does not Improve Resistance Exercise-Induced Changes in Body Composition or Strength in Young Subjects. [Link]

  • Frontiers. (2025). Effects of oral supplementation of β -hydroxy-β -methylbutyrate on muscle mass and strength in individuals over the age of 50: a meta-analysis. [Link]

Sources

Application Note: Developing Functional and Analytical Assays for 3-(4-Hydroxyphenyl)-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in drug discovery, toxicology, and environmental health. It addresses the characterization of 3-(4-Hydroxyphenyl)-3-methylbutanoic acid (CAS 42288-13-1), a compound of increasing interest as both a structural analog of endocrine-disrupting bisphenol metabolites and a potential catabolite of novel antibody-drug conjugate (ADC) payloads (e.g., hemiasterlin derivatives).

Executive Summary & Scientific Rationale

3-(4-Hydroxyphenyl)-3-methylbutanoic acid (hereafter 3-HP-3-MB ) presents a unique pharmacological profile due to its structural duality. It possesses a phenolic moiety characteristic of estrogen receptor (ER) ligands (similar to Bisphenol A metabolites like MBP) and a branched short-chain fatty acid tail that may influence metabolic stability and lipophilicity.

Developing robust assays for 3-HP-3-MB is critical for two primary research streams:

  • Endocrine Disruption Screening: Determining if the compound acts as a "hidden" agonist for nuclear receptors (ER

    
    , ER
    
    
    
    , or PPAR
    
    
    ) due to its structural resemblance to 4-cumylphenol and other alkylphenols.
  • ADC Catabolite Profiling: As a potential degradation product of complex peptide-based cytotoxic payloads (e.g., modified hemiasterlin analogs used in ADCs), quantifying its release and intrinsic toxicity is essential for safety assessments.

This guide provides a tiered assay strategy: Functional Reporter Assays (Mechanism), Cytotoxicity Profiling (Safety), and LC-MS/MS Quantification (Exposure).

Tier 1: Nuclear Receptor Transactivation Assay (Functional Activity)

Given the phenolic structure, the primary hypothesis for biological activity is interaction with the Estrogen Receptor (ER). A luciferase reporter gene assay is the gold standard for distinguishing between agonistic and antagonistic activity.

Experimental Design Logic
  • Cell Model: HEK293T (ER-negative background) is preferred over MCF-7 for initial screening to eliminate interference from endogenous receptors.

  • Reporter System: An ERE-Luciferase plasmid (containing Estrogen Response Elements) co-transfected with full-length human ER

    
     or ER
    
    
    
    expression vectors.
  • Controls:

    • Positive Agonist: 17

      
      -Estradiol (E2) [1 nM].
      
    • Positive Antagonist: Fulvestrant (ICI 182,780).

    • Vehicle: DMSO (< 0.1% final concentration).

Detailed Protocol

Materials:

  • HEK293T cells (ATCC CRL-3216).

  • Lipofectamine 3000 (Transfection Reagent).

  • Dual-Luciferase® Reporter Assay System (Promega).

  • Plasmids: pSG5-hER

    
    , pGL3-3xERE-TATA-Luc, pRL-TK (Renilla normalization control).
    

Step-by-Step Workflow:

  • Cell Seeding:

    • Seed HEK293T cells in white-walled 96-well plates at 1.5

      
       10
      
      
      
      cells/well in phenol-red-free DMEM + 10% Charcoal-Stripped FBS (CS-FBS).
    • Rationale: Phenol red mimics estrogen; CS-FBS removes endogenous hormones.

  • Transfection (24h post-seeding):

    • Prepare transfection complex: 50 ng ER plasmid + 50 ng ERE-Luc + 5 ng pRL-TK per well.

    • Incubate cells with complex for 6–8 hours, then replace media with fresh phenol-red-free DMEM + 1% CS-FBS.

  • Compound Treatment (24h post-transfection):

    • Prepare a 10-point serial dilution of 3-HP-3-MB (Range: 1 nM to 100

      
      M).
      
    • Treat cells in triplicate. Include E2 controls on every plate.

    • Antagonist Mode: Co-treat with 1 nM E2 to see if 3-HP-3-MB inhibits the signal.

  • Luminescence Detection (24h post-treatment):

    • Lyse cells using Passive Lysis Buffer (20

      
      L/well).
      
    • Inject Luciferase Assay Reagent II (100

      
      L) and read Firefly signal.
      
    • Inject Stop & Glo® Reagent (100

      
      L) and read Renilla signal.
      
  • Data Analysis:

    • Calculate Ratio = Firefly RLU / Renilla RLU.

    • Normalize to Vehicle (Fold Induction).

    • Fit curves using a 4-parameter logistic equation to determine EC

      
       or IC
      
      
      
      .

Tier 2: High-Content Cytotoxicity Profiling

If 3-HP-3-MB is a catabolite of a cytotoxic ADC payload, determining its intrinsic toxicity is vital. A simple MTT assay is often insufficient due to metabolic artifacts. We recommend a Multiplexed Fluorescence Assay to measure membrane integrity, mitochondrial health, and nuclear morphology simultaneously.

Assay Principle
  • Hoechst 33342: Stains all nuclei (blue). Used for cell counting and nuclear condensation analysis (apoptosis).

  • Calcein AM: Stains live cells (green) with active esterases.

  • Propidium Iodide (PI): Stains dead cells (red) with compromised membranes.

Protocol
  • Preparation:

    • Seed HepG2 (liver model) or SK-BR-3 (breast cancer model) cells at 5,000 cells/well in 384-well imaging plates.

    • Allow attachment for 24 hours.

  • Treatment:

    • Add 3-HP-3-MB (0.1

      
      M – 500 
      
      
      
      M) for 48 and 72 hours.
    • Control: Doxorubicin (1

      
      M) as a positive toxicity control.
      
  • Staining:

    • Prepare staining cocktail: Hoechst (5

      
      g/mL) + Calcein AM (1 
      
      
      
      M) + PI (1
      
      
      g/mL) in PBS.
    • Remove media, wash once with PBS, add 30

      
      L staining cocktail.
      
    • Incubate 30 min at 37°C in dark.

  • Imaging & Analysis:

    • Image using a High-Content Analysis System (e.g., PerkinElmer Operetta or Cytation 5).

    • Output Metrics:

      • Cell Count: Nuclei count (proliferation inhibition).

      • Viability: % Calcein positive / Total nuclei.

      • Necrosis: % PI positive.

      • Apoptosis: Nuclear area/intensity ratio (condensed nuclei).

Tier 3: Quantitative Bioanalysis (LC-MS/MS)

To correlate biological effects with exposure, a validated quantification method is required.

Method Parameters[1][2]
  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+).

  • Ionization: Electrospray Ionization (ESI) in Negative Mode (due to the carboxylic acid and phenol).

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7

    
    m).
    
MRM Transition Optimization

The carboxylic acid moiety typically loses CO


 (44 Da), while the phenol group drives ionization.
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Structure Logic
3-HP-3-MB 193.1 [M-H]

149.1 -20Loss of CO

(Decarboxylation)
3-HP-3-MB 193.1 [M-H]

133.1 -35Loss of CO

+ CH

(Side chain cleavage)
IS (d4-BPA) 231.1 [M-H]

213.1 -25Deuterated Internal Standard
Sample Preparation (Plasma/Media)
  • Aliquot: 50

    
    L sample.
    
  • Protein Precipitation: Add 150

    
    L cold Acetonitrile containing Internal Standard.
    
  • Vortex/Centrifuge: 10 min at 15,000 x g.

  • Dilution: Transfer supernatant and dilute 1:1 with water (to match initial mobile phase).

  • Injection: 5

    
    L.
    

Visualizing the Mechanism & Workflow

The following diagram illustrates the hypothetical signaling pathway (ER activation) and the parallel assay workflow designed to validate it.

G cluster_0 Compound Properties cluster_1 Biological Activity Pathways cluster_2 Assay Readouts Compound 3-(4-Hydroxyphenyl)- 3-methylbutanoic acid Phenol Phenolic Moiety (ER Binding) Compound->Phenol Acid Carboxylic Acid (Solubility/Metabolism) Compound->Acid ER Estrogen Receptor (ERα / ERβ) Phenol->ER Ligand Binding Dimer Receptor Dimerization ER->Dimer ERE ERE Binding (Nucleus) Dimer->ERE Transcription Gene Transcription (Proliferation/Toxicity) ERE->Transcription Luciferase Luciferase Signal (RLU) Transcription->Luciferase Reporter Assay Viability Cell Viability (ATP/Imaging) Transcription->Viability Phenotypic Assay Viability->Compound Toxicity Profile

Caption: Mechanistic pathway linking the structural features of 3-HP-3-MB to the proposed Estrogen Receptor (ER) activation and downstream assay readouts.

References

  • Yoshihara, S., et al. (2001). Metabolism of bisphenol A in isolated rat hepatocytes and oestrogenic activity of a hydroxylated metabolite in MCF-7 human breast cancer cells.Xenobiotica . Available at: [Link] (Demonstrates the estrogenic potential of hydroxylated phenolic metabolites).

  • Okouneva, T., et al. (2003).Inhibition of microtubule polymerization by hemiasterlin derivatives.Molecular Cancer Therapeutics.
  • OECD Test Guideline 455. Performance-Based Test Guideline for Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists and Antagonists.OECD . Available at: [Link]

Troubleshooting & Optimization

Technical Guide: High-Yield Synthesis of 3-(4-Hydroxyphenyl)-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Overview

This guide addresses the synthesis of 3-(4-Hydroxyphenyl)-3-methylbutanoic acid (CAS: 1208-64-6). This molecule is a critical intermediate, often synthesized via the Friedel-Crafts alkylation of phenol with 3,3-dimethylacrylic acid (senecioic acid).

Users frequently encounter three core failure modes:

  • Low Regioselectivity: High formation of the ortho-isomer.

  • Oligomerization: The alkene precursor polymerizes, forming "black tar" rather than the desired product.

  • Purification Loss: Difficulty crystallizing the product from the reaction matrix.

This guide moves beyond traditional sulfuric acid methods (which often yield <50%) to modern Solid Acid Catalyst protocols that can push yields >85%.

Reaction Scheme

ReactionScheme cluster_reactants Reactants cluster_catalyst Catalytic Environment Phenol Phenol (Excess) Catalyst Solid Acid Catalyst (Amberlyst-15 or Zeolite H-Beta) Phenol->Catalyst DMAA 3,3-Dimethylacrylic Acid DMAA->Catalyst Temp 85-95°C (Controlled Ramp) Catalyst->Temp Product 3-(4-Hydroxyphenyl)-3-methylbutanoic acid (Para-Isomer) Temp->Product Major Path SideProducts Side Products: 1. Ortho-Isomer 2. Bis-alkylated Phenol 3. Oligomers Temp->SideProducts Minor Path

Caption: The acid-catalyzed alkylation pathway. Note that the tertiary carbocation intermediate is the selectivity driver.

Critical Optimization Modules

Module 1: Catalyst Selection (The "Tar" Killer)

The Problem: Traditional liquid acids (


, 

) are non-selective. They protonate the phenol indiscriminately, leading to ortho-substitution, and they are too harsh on the acrylic precursor, causing polymerization (tar).

The Solution: Switch to Solid Acid Catalysts .

  • Amberlyst-15 (Macroreticular Resin): Provides high acidity but allows easier workup.

  • Zeolite H-Beta: The pore structure imposes shape selectivity , physically preventing the formation of the bulky ortho-isomer and favoring the linear para-isomer.

Catalyst SystemTypical YieldPara:Ortho RatioTar FormationWorkup Difficulty
Sulfuric Acid (Conc.) 45-55%60:40HighDifficult (Emulsions)
Methanesulfonic Acid 60-70%75:25ModerateModerate
Amberlyst-15 75-82%85:15LowEasy (Filtration)
Zeolite H-Beta 88-92% 95:5 Very Low Easiest (Filtration)

Protocol Adjustment: If currently using


, replace with 10-15 wt% Zeolite H-Beta  relative to the weight of reactants.
Module 2: Stoichiometry & Temperature Control

The Problem: Poly-alkylation. The product (an alkylated phenol) is more electron-rich than the starting phenol, making it more reactive to further alkylation.

The Solution:

  • Phenol Excess: Run the reaction with a 3:1 to 5:1 molar ratio of Phenol:Acid . This statistically ensures the electrophile encounters unreacted phenol rather than the product.

  • Temperature Ramp: Do not dump reagents into a hot reactor.

    • Step 1: Mix Phenol + Catalyst at 50°C.

    • Step 2: Drip add 3,3-dimethylacrylic acid slowly over 1 hour.

    • Step 3: Ramp to 85-95°C after addition to drive conversion.

Module 3: Purification (The "pH Swing" Technique)

The Problem: The product oils out and refuses to crystallize.

The Solution: Utilize the dual functionality (Acid + Phenol) for purification.

  • Basification: After filtering the catalyst, treat the reaction mixture with aqueous

    
     (Sodium Bicarbonate).
    
    • Why? The carboxylic acid group deprotonates (

      
      ), moving the product into the water phase. Unreacted phenol (
      
      
      
      ) remains largely in the organic phase (or is extracted out with Toluene).
  • Extraction: Wash the basic aqueous layer with Toluene to remove excess phenol and neutral tar.

  • Acidification: Slowly acidify the aqueous layer with HCl to pH 2. The product will precipitate as a white solid.

Troubleshooting Logic (Interactive Guide)

Use this logic flow to diagnose your specific yield loss.

Troubleshooting Start Start: Low Yield Observed CheckTLC Check TLC/HPLC: Is starting material remaining? Start->CheckTLC Yes_SM Yes: Incomplete Conversion CheckTLC->Yes_SM Yes No_SM No: High Conversion, Low Isolated Yield CheckTLC->No_SM No TempCheck Is Temp > 85°C? Yes_SM->TempCheck IncreaseTemp Increase Temp or Reaction Time TempCheck->IncreaseTemp No CheckCat Check Catalyst Loading (Increase to 15 wt%) TempCheck->CheckCat Yes CheckColor Is the mixture Black/Tar-like? No_SM->CheckColor Yes_Tar Yes: Polymerization CheckColor->Yes_Tar Yes No_Tar No: Amber/Clean Solution CheckColor->No_Tar No ChangeCat Switch to Zeolite/Amberlyst Reduce Addition Rate Yes_Tar->ChangeCat CheckIso Check Isomer Ratio (Ortho vs Para) No_Tar->CheckIso HighOrtho High Ortho Content CheckIso->HighOrtho Ortho > 20% WorkupLoss Ratio OK, Loss during Workup CheckIso->WorkupLoss Para dominant UseZeolite Use Shape-Selective Catalyst (H-Beta) HighOrtho->UseZeolite pHSwing Implement pH Swing (Bicarbonate Extraction) WorkupLoss->pHSwing

Caption: Decision tree for diagnosing yield loss in alkylation reactions.

Frequently Asked Questions (FAQ)

Q1: Why am I getting a sticky oil that won't solidify? A: This is usually due to trapped solvent (toluene) or phenol impurities.

  • Fix: Dissolve the oil in minimal hot Ethyl Acetate and add Hexane dropwise until cloudy. Cool to 4°C. Alternatively, ensure your "pH Swing" (Module 3) was performed strictly to remove neutral impurities before final acidification.

Q2: Can I use Methanesulfonic Acid (MSA) instead of solid catalysts? A: Yes, MSA is better than Sulfuric Acid. However, you must use it in stoichiometric amounts or slight excess.

  • Warning: MSA is difficult to recycle. Solid acids are preferred for green chemistry and ease of workup, but MSA is a valid "homogeneous" alternative if zeolites are unavailable.

Q3: My product has a pink hue. Is it pure? A: No. The pink color indicates oxidation of trace phenolic impurities (quinones).

  • Fix: Add a small amount of Sodium Bisulfite (

    
    ) or Sodium Dithionite during the final crystallization step to bleach the color.
    

Q4: Does the order of addition matter? A: Crucially. Adding the catalyst to the alkene before the phenol will cause immediate polymerization of the alkene. Always have the Phenol + Catalyst ready, then drip the alkene into it.

References

  • Friedel-Crafts Alkylation Mechanisms

    • Title: Friedel-Crafts alkyl
    • Source: Organic Chemistry Portal.[1]

    • URL:[Link]

  • Zeolite Catalysis for Phenol Alkylation

    • Title: Shape-selective alkylation of phenol with C4-alkenes over zeolites.
    • Source: Journal of C
    • URL:[Link]

  • Synthesis of 3-(4-hydroxyphenyl)propanoic acid derivatives (Analogous Chemistry)

    • Title: Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives.[2][3][4]

    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Purification Strategies for Phenolic Acids

    • Title: Separation of Phenols and Carboxylic Acids.[5]

    • Source: LibreTexts Chemistry.
    • URL:[Link]

Sources

stability issues of 3-(4-Hydroxyphenyl)-3-methylbutanoic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 3-(4-Hydroxyphenyl)-3-methylbutanoic Acid

Executive Summary

3-(4-Hydroxyphenyl)-3-methylbutanoic acid (CAS: 42288-13-1 / 1136-01-2 related) is a tertiary benzylic carboxylic acid often utilized as a metabolite standard (related to bisphenol A or alkylphenol metabolism) or a drug intermediate.[1][2][3] Its structural combination of a phenolic moiety and a sterically hindered tertiary carbon creates specific stability challenges—primarily oxidative discoloration and pH-dependent solubility.[2][3][4]

This guide addresses the three most common user reports:

  • Oxidative Discoloration: Solution turning pink/brown.[2][3][4]

  • Solubility Failure: Precipitation upon dilution in aqueous media.[2][3]

  • Storage Degradation: Loss of potency over time.[2][3]

Part 1: Critical Properties & Stability Profile

Before troubleshooting, verify your compound's physiochemical baseline.[2][3]

PropertyValue / CharacteristicImplication for Stability
Structure HO-C6H4-C(CH3)2-CH2-COOHPhenol: Oxidation prone.[2][3] Tertiary C: Resists beta-oxidation but creates steric bulk.[2][3]
pKa (Acid) ~4.78 (Carboxylic Acid)Soluble as a salt at pH > 6.[2]0.
pKa (Phenol) ~10.0 (Phenolic OH)Ionizes only at high pH; susceptible to radical attack at neutral pH.[2][3]
Solubility Low in Water (<1 mg/mL at pH 3)Requires organic co-solvent or pH adjustment.[2][3]
Light Sensitivity High (Phenolic group)UV light accelerates quinone formation (browning).[2][3]

Part 2: Troubleshooting Guide (Q&A)

Issue 1: Solution Discoloration (Pink/Brown)

Q: My stock solution in DMSO was clear, but after 24 hours at room temperature, it has turned a faint pink. Is it still usable?

A: Use with Caution. The pink coloration indicates the initial stages of auto-oxidation of the phenolic group to form quinones .[2][4]

  • Mechanism: Trace metals or dissolved oxygen, catalyzed by light, abstract a hydrogen from the phenolic hydroxyl group.[2][3] This forms a phenoxy radical, which couples or oxidizes further to colored quinoid species.[2]

  • Impact: While the molar percentage of degraded compound may be low (<1%), quinones are highly reactive electrophiles that can covalently bind to proteins or thiols in your assay, leading to false positives or cytotoxicity.[2][3][4]

  • Solution:

    • Discard if the color is dark brown.[2][3]

    • For faint pink: Verify purity via HPLC.[2][3] If >98%, use immediately.[2][3]

    • Prevention: Always store stock solutions protected from light (amber vials) and under an inert gas (Argon/Nitrogen) headspace.

Issue 2: Precipitation in Cell Culture Media

Q: I diluted my 100 mM DMSO stock 1:1000 into PBS (pH 7.4), and I see a fine white precipitate. Why?

A: This is a Solubility-pH Mismatch .[2][3][4]

  • The Physics: While the carboxylic acid deprotonates at pH 7.4 (pKa ~4.8), the lipophilic "tail" (the tert-butyl-phenol moiety) drives the LogP (partition coefficient) up.[3] The ionized carboxylate is not strong enough to solubilize the bulky hydrophobic core at high concentrations or in high-salt buffers (salting-out effect).[2][3]

  • The Fix:

    • Lower the Concentration: The kinetic solubility limit in PBS is likely <100 µM.[2][3]

    • Pre-complexation: Dilute the DMSO stock into a small volume of 0.1 M NaOH or NaHCO3 before adding to the bulk media.[2][3] This ensures full ionization before the lipophilic aggregation can occur.[2]

    • Carrier Protein: If using in cell culture, ensure Fetal Bovine Serum (FBS) is present.[2][3] Albumin binds phenolic acids and prevents precipitation.[2]

Issue 3: Thermal Stability

Q: Can I autoclave aqueous solutions of this compound?

A: NO.

  • Reasoning: Autoclaving (121°C, high pressure) accelerates decarboxylation (loss of CO2) and severe oxidation of the phenol ring.[2][3]

  • Protocol: Sterilize aqueous solutions by filtration using a 0.22 µm PVDF or PES membrane.[2][3] Do not use Nylon filters, as they can bind phenolic compounds.[2][3]

Part 3: Validated Preparation Protocols

Protocol A: Preparation of Stable Stock Solution (100 mM)

Target: Long-term storage (-20°C or -80°C)

  • Weighing: Weigh the solid powder in a low-humidity environment. Hygroscopicity is low, but moisture promotes hydrolysis if impurities are present.[2][3]

  • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide) or Ethanol (absolute).[2][3]

    • Note: DMSO is preferred for biological assays; Ethanol is preferred if evaporation is required later.[2][3]

  • Dissolution: Vortex for 30 seconds. The solution should be clear and colorless.

  • Preservation:

    • Aliquot into small volumes (avoid freeze-thaw cycles).

    • Overlay with Nitrogen or Argon gas.[2][3]

    • Store in Amber Glass Vials (plastic tubes may leach extractables or absorb the lipophilic compound).[2][3]

Protocol B: Preparation of Aqueous Working Solution

Target: Immediate use in assay (pH 7.4)

  • Starting Material: 100 mM DMSO Stock.

  • Intermediate Step (Critical):

    • Prepare a 10x intermediate in PBS with 1% BSA (Bovine Serum Albumin) OR 50% Methanol .[2][3]

    • Why? Direct dilution often causes "crashing out."[2][3] The intermediate step creates a stable dispersion.[2][3]

  • Final Dilution: Dilute the intermediate into the final buffer.

    • Check: Vortex immediately.[2][3] Inspect against a dark background for turbidity.[2][3]

Part 4: Mechanistic Visualizations

Figure 1: Degradation & Solubility Pathways

Caption: This diagram illustrates the two primary instability risks: Oxidative degradation of the phenol group (top path) and precipitation due to protonation in acidic environments (bottom path).[3][4]

StabilityPathways Compound 3-(4-Hydroxyphenyl)-3- methylbutanoic Acid (Intact) Radical Phenoxy Radical (Intermediate) Compound->Radical UV Light / O2 / Metals Ionized Carboxylate Anion (Soluble at pH > 6) Compound->Ionized pH > pKa (4.8) Precipitate Protonated Acid (Precipitate at pH < 4) Compound->Precipitate Direct Dilution in Acidic Buffer Quinone Quinone Species (Pink/Brown Color) Radical->Quinone Oxidation Ionized->Precipitate Acidification (pH < 4.8)

Figure 2: Recommended Handling Workflow

Caption: Step-by-step decision tree for preparing solutions to minimize precipitation and degradation.

HandlingWorkflow Start Solid Powder Solvent Dissolve in Anhydrous DMSO (100 mM Stock) Start->Solvent Storage Store at -20°C Protect from Light Solvent->Storage Use Prepare Working Solution Storage->Use DirectWater Direct to Water? Use->DirectWater Incorrect BufferStep Dilute into Buffer (pH > 7) or Media with BSA Use->BufferStep Correct Precip RISK: Precipitation DirectWater->Precip Success Stable Solution BufferStep->Success

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 316804, 3-(4-Methoxyphenyl)-3-methylbutanoic acid (Analogous Structure).[2][3] Retrieved from [Link][2][3]

  • Tsimidou, M. Z., & Boskou, D. (2015). Oxidation of Phenolic Compounds: Mechanisms and Prevention.[2][3] In Antioxidants in Food and Biology. (General reference for phenolic oxidation mechanisms).

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data.[2][3] CRC Press.[2] (Reference for solubility prediction of lipophilic carboxylic acids).

Sources

avoiding byproducts in 3-(4-Hydroxyphenyl)-3-methylbutanoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 3-(4-Hydroxyphenyl)-3-methylbutanoic Acid Synthesis

Topic: Avoiding Byproducts in 3-(4-Hydroxyphenyl)-3-methylbutanoic Acid Synthesis Audience: Researchers, Process Chemists, and Drug Development Scientists Reference CAS: 1208-67-9

Part 1: Executive Technical Summary

The synthesis of 3-(4-Hydroxyphenyl)-3-methylbutanoic acid typically proceeds via the Friedel-Crafts alkylation of phenol with 3,3-dimethylacrylic acid (senecioic acid) or 3-methyl-2-butenoic acid .

While the reaction appears straightforward, it is kinetically and thermodynamically complex. The primary challenge is not reactivity, but selectivity . The reaction network is dominated by the competition between:

  • Regioselectivity: Para-alkylation (Target) vs. Ortho-alkylation (Impurity).

  • Cyclization: The ortho-isomer is prone to rapid intramolecular cyclization to form 4,4-dimethylchroman-2-one (a lactone), which is a neutral impurity often difficult to separate by simple crystallization.

  • Polymerization: The unsaturated acid precursor can polymerize under strong acidic conditions, leading to tar formation.

This guide provides a root-cause analysis of these byproducts and actionable protocols to minimize them.

Part 2: Critical Reaction Parameters & Troubleshooting (Q&A)

Issue 1: "I am detecting a neutral impurity with [M-18] mass in my LC-MS."

Diagnosis: Formation of 4,4-Dimethylchroman-2-one (Lactone). Mechanism: The ortho-isomer of your product contains a phenol group and a carboxylic acid chain in close proximity. Under acidic conditions, this undergoes intramolecular esterification (lactonization), losing a water molecule (Mass -18). Corrective Action:

  • Thermodynamic Control: Run the reaction at elevated temperatures (e.g., 80-100°C). Friedel-Crafts alkylation is reversible. The ortho-isomer (kinetic product) can revert to the carbocation and phenol, eventually converting to the more stable para-isomer (thermodynamic product).

  • Purification Strategy: The lactone is neutral , while your target product is an acid .

    • Protocol: Dissolve the crude mixture in a base (e.g., 10% NaHCO3 or NaOH). The target acid will dissolve as a salt; the lactone will remain insoluble (or hydrolyze slowly). Wash the aqueous layer with an organic solvent (DCM or Toluene) to remove the lactone. Then, acidify the aqueous layer to precipitate the pure target acid.

Issue 2: "The reaction mixture has turned into a dark, sticky tar."

Diagnosis: Polymerization of 3,3-Dimethylacrylic Acid. Mechanism: The carbocation intermediate generated from the alkene acid can react with another molecule of alkene instead of the phenol, initiating cationic polymerization. Corrective Action:

  • Stoichiometry: Ensure Phenol is in large excess (2.0 to 3.0 equivalents). This statistically favors the reaction of the carbocation with phenol over another alkene molecule.

  • Addition Mode: Do not add the catalyst to the alkene acid. Add the alkene acid slowly to a pre-stirred mixture of Phenol and Catalyst. This keeps the instantaneous concentration of the alkene low, preventing self-polymerization.

Issue 3: "My yield is low, and I see significant unreacted phenol."

Diagnosis: Catalyst deactivation or insufficient acid strength. Mechanism: Phenol can coordinate with Lewis acids (like AlCl3) via its oxygen lone pair, deactivating the catalyst.[1] Water produced during the reaction (if using free acid precursors) can also dilute protonic acids (like H2SO4). Corrective Action:

  • Catalyst Choice: Use Methanesulfonic acid (MSA) or Sulfuric Acid (H2SO4) . These Brønsted acids are often more effective for this specific alkylation than Lewis acids.

  • Drying: Ensure reagents are dry. If recycling phenol, remove water content, as water acts as a base competing for the proton.

Part 3: Reaction Pathway Visualization

The following diagram illustrates the kinetic vs. thermodynamic pathways. Note how the ortho-pathway leads to the "dead-end" lactone byproduct.

ReactionPathway Reactants Phenol + 3,3-Dimethylacrylic Acid Carbocation Tertiary Carbocation (Intermediate) Reactants->Carbocation H+ Catalyst Ortho Ortho-Isomer (Kinetic Product) Carbocation->Ortho Fast (Kinetic) Para Para-Isomer (Target Product) Carbocation->Para Slow (Thermodynamic) Polymer Polymer/Tar Carbocation->Polymer Excess Alkene Ortho->Carbocation Reversible (High Temp) Lactone 4,4-Dimethylchroman-2-one (Cyclic Impurity) Ortho->Lactone -H2O (Cyclization)

Caption: Reaction network showing the reversible nature of the alkylation and the irreversible trap of lactonization.

Part 4: Optimized Experimental Protocol

Objective: Synthesis of 3-(4-Hydroxyphenyl)-3-methylbutanoic acid with minimized lactone formation.

Reagents:

  • Phenol (Excess, 3.0 equiv)

  • 3,3-Dimethylacrylic acid (1.0 equiv)

  • Methanesulfonic acid (MSA) or H2SO4 (Catalyst, 5-10 equiv)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a mechanical stirrer, melt Phenol (3.0 equiv) and add Methanesulfonic acid (5.0 equiv). Heat the mixture to 85°C .

    • Why? High phenol concentration prevents polymerization. 85°C promotes thermodynamic equilibrium favoring the para-isomer.

  • Addition: Dissolve 3,3-Dimethylacrylic acid (1.0 equiv) in a minimal amount of acetic acid or add neat (if liquid/melted). Add this solution dropwise to the hot phenol/acid mixture over 1–2 hours.

    • Why? Slow addition keeps alkene concentration low, suppressing dimerization/polymerization.

  • Reaction: Stir at 85–90°C for 4–6 hours. Monitor by HPLC.

    • Checkpoint: Look for the disappearance of the alkene and the ratio of Para (Product) vs. Lactone (Impurity).

  • Workup (Critical for Purity):

    • Cool the mixture to 40°C.

    • Pour slowly into crushed ice/water.

    • Extraction 1 (Removal of Phenol/Lactone): Extract the aqueous slurry with Toluene or Dichloromethane .

      • Note: The target acid and the lactone will both go into the organic layer.

    • Extraction 2 (Selective Isolation): Extract the organic layer with 10% Aqueous NaHCO3 (Sodium Bicarbonate).

      • Mechanism:[1][2][3][4][5][6][7][8] The target Acid (pKa ~4.5) converts to its sodium salt and moves to the aqueous layer. The Phenol (pKa ~10) and Lactone (Neutral) remain in the organic layer.

  • Isolation:

    • Separate the aqueous bicarbonate layer.

    • Wash it once more with fresh organic solvent to ensure removal of all neutral organics.

    • Acidify the aqueous layer carefully with HCl to pH 1–2.

    • The product, 3-(4-Hydroxyphenyl)-3-methylbutanoic acid , will precipitate as a white solid.

  • Purification: Recrystallize from water/ethanol or toluene if necessary.

Part 5: Troubleshooting Matrix

ObservationLikely CauseTechnical Solution
High [M-18] peak Ortho-isomer cyclization (Lactone formation).Increase reaction temperature to favor para-isomer; Use base extraction workup.
Sticky black residue Polymerization of alkene.Increase Phenol equivalents; Slow down addition of alkene acid.
Product is oil, not solid Impurities (phenol/lactone) preventing crystallization.Perform the Bicarbonate extraction carefully. Ensure pH is <2 during precipitation.
Low conversion Catalyst deactivation by water.Use anhydrous reagents; Increase catalyst loading slightly.

References

  • Friedel-Crafts Alkylation of Phenols

    • Source: Olah, G. A.[9] Friedel-Crafts and Related Reactions. Wiley-Interscience.

    • Context: General mechanism of phenol alkyl
  • Synthesis of Hydroxyphenyl-alkanoic acids

    • Source:

    • Context: Analogous reaction conditions for phenol alkylation with acrylic acid deriv
  • Lactone Formation in Phenol Alkylation

    • Source:

    • Context: Describes the cyclization of ortho-alkylated phenols to coumarin derivatives (analogous to the chromanone byproduct).
  • Hemiasterlin Derivative Intermediates

    • Source:

    • Context: Describes the use of 3-(4-hydroxyphenyl)-3-methylbutanoic acid as a linker/intermediate in antibody-drug conjugates, confirming its industrial relevance and structure.

Sources

Technical Support Center: Enhancing the Purity of 3-(4-Hydroxyphenyl)-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 3-(4-Hydroxyphenyl)-3-methylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the purity of this important synthetic intermediate.[1] The following sections provide in-depth, experience-driven advice in a question-and-answer format to address common challenges encountered during its synthesis and purification.

I. Troubleshooting Guide: Common Purity Issues

This section addresses specific experimental issues and provides step-by-step solutions grounded in chemical principles.

Question 1: My final product shows a broad melting point range and appears discolored. What are the likely impurities?

Answer: A broad melting point range is a classic indicator of impurities. For 3-(4-Hydroxyphenyl)-3-methylbutanoic acid, common impurities can be categorized as follows:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include phenol, isobutyric acid derivatives, or related precursors.

  • Side-Reaction Products: Byproducts from undesired chemical transformations can be a significant source of contamination. The specific nature of these depends on the synthetic pathway employed.

  • Residual Solvents: Solvents used in the reaction or workup can become trapped in the solid product.

  • Degradation Products: The product itself may degrade under harsh reaction or purification conditions.

Initial Diagnostic Steps:

  • Thin Layer Chromatography (TLC): This is a rapid and effective method to visualize the number of components in your sample.[2][3] Spot your crude product alongside the starting materials on a TLC plate and develop it with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane). Multiple spots indicate the presence of impurities.

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: An NMR spectrum can provide detailed structural information about your compound and any impurities present. Look for unexpected peaks that do not correspond to the desired product.

Question 2: How can I effectively remove unreacted starting materials and neutral byproducts?

Answer: Acid-base extraction is a powerful and highly selective technique for separating carboxylic acids from neutral or basic impurities.[4][5][6] The principle lies in the differential solubility of the acidic compound and its corresponding salt.[7]

Protocol 1: Acid-Base Extraction for Purification

This protocol leverages the acidic nature of the carboxylic acid group in 3-(4-Hydroxyphenyl)-3-methylbutanoic acid to separate it from non-acidic impurities.

Principle: The carboxylic acid is deprotonated by a weak base to form a water-soluble carboxylate salt, while neutral impurities remain in the organic phase.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent such as diethyl ether or ethyl acetate.

  • Extraction with Weak Base: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4][5] A weak base is crucial to avoid deprotonation of the less acidic phenolic hydroxyl group.

  • Separation: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup from CO₂ evolution. Shake the funnel gently and allow the layers to separate. Drain the lower aqueous layer containing the sodium salt of your desired product into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete recovery of the carboxylic acid.

  • Back-Washing (Optional but Recommended): Combine the aqueous extracts and wash them with a small amount of fresh organic solvent to remove any trapped neutral impurities.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid, such as concentrated hydrochloric acid (HCl), until the solution becomes acidic (test with pH paper).[4][6] This will protonate the carboxylate salt, causing the purified 3-(4-Hydroxyphenyl)-3-methylbutanoic acid to precipitate out of the solution as it is not water-soluble.[6]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash it with cold deionized water, and allow it to air dry.

Visual Workflow:

AcidBaseExtraction Crude Crude Product in Organic Solvent Separate Separatory Funnel Crude->Separate AddBase Add aq. NaHCO₃ AddBase->Separate OrganicLayer Organic Layer (Neutral Impurities) Separate->OrganicLayer Top Layer AqueousLayer Aqueous Layer (Product as Salt) Separate->AqueousLayer Bottom Layer Acidify Acidify with HCl AqueousLayer->Acidify Precipitate Precipitated Pure Product Acidify->Precipitate Filter Vacuum Filtration Precipitate->Filter PureProduct Pure Solid Product Filter->PureProduct ColumnChromatography Start Crude Product Dissolve Dissolve in Minimal Mobile Phase Start->Dissolve Load Load onto Silica Gel Column Dissolve->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect TLC Analyze Fractions by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate PureProduct Pure Product Evaporate->PureProduct

Sources

Technical Support Center: LC-MS Analysis of 3-(4-Hydroxyphenyl)-3-methylbutanoic Acid (HPMBA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

3-(4-Hydroxyphenyl)-3-methylbutanoic acid (HPMBA) is the primary carboxylated metabolite of p-tert-butylphenol (ptBP), often analyzed in urine for occupational exposure monitoring or in plasma for toxicokinetic profiling.

As a phenolic acid, HPMBA presents distinct challenges in Liquid Chromatography-Mass Spectrometry (LC-MS). It relies on Negative Electrospray Ionization (ESI-) , a mode notoriously susceptible to ion suppression from matrix components like urinary salts, creatinine, and plasma phospholipids.

This guide moves beyond basic method parameters to address the Matrix Effect (ME) —the invisible variable that compromises quantitation accuracy.

Analyte Physicochemical Profile
ParameterCharacteristicImpact on LC-MS
Structure Phenolic ring + Carboxylic acid tailDual acidic sites; requires acidic mobile phase to keep neutral for retention, but basic pH often aids ESI(-) ionization (compromise required).
pKa ~4.5 (COOH), ~10 (Phenol)Elutes early in reverse phase if not sufficiently acidified.
Matrix Urine (High Salt), Plasma (Phospholipids)High risk of ion suppression in ESI(-).
Key Transition m/z 193

134 (Decarboxylation)
Common transition; requires high selectivity to avoid isobaric interferences.

Diagnostic Workflow: Do I Have a Matrix Effect?

User Question: "My calibration curve is linear in solvent, but my QC samples in urine are failing accuracy limits. Is this a matrix effect?"

Expert Insight: Yes, this is the hallmark of Matrix Effects (ME). In ESI(-), co-eluting matrix components (like sulfates in urine or lyso-phosphatidylcholines in plasma) compete for the limited charge on the electrospray droplet surface. If the matrix "wins" the charge, your HPMBA signal is suppressed.

The Gold Standard Diagnostic: Post-Column Infusion (PCI)

Do not rely on "spiked recovery" alone. You must visualize where the suppression occurs to fix it.

Protocol: PCI Setup
  • Infusion: Syringe pump infuses neat HPMBA standard (at ~100 ng/mL) into the flow path after the column but before the MS source.

  • Injection: Inject a blank matrix extract (processed urine/plasma) via the autosampler.

  • Observation: Monitor the baseline of the HPMBA transition.

    • Flat Line: No matrix effect.

    • Dip (Trough): Ion Suppression (Common).

    • Peak (Hump): Ion Enhancement.

Visualization: PCI Workflow & Interpretation

PCI_Workflow cluster_0 LC System cluster_1 Infusion System LC_Pump LC Pump (Gradient Flow) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column (Separation) T_Piece T-Junction (Mixing) Column->T_Piece Injector->Column Syringe Syringe Pump (HPMBA Standard) Syringe->T_Piece MS Mass Spectrometer (ESI- Source) T_Piece->MS Data Chromatogram Output: Dips = Suppression MS->Data

Figure 1: Schematic of the Post-Column Infusion (PCI) setup. The "Dip" in the baseline indicates the exact retention time where matrix interferences suppress the HPMBA signal.

Troubleshooting Guide: Optimizing Sample Prep

User Question: "I am using 'Dilute-and-Shoot' for urine analysis to save time, but my sensitivity is dropping over the batch. Why?"

Expert Insight: "Dilute-and-Shoot" is convenient but dangerous for HPMBA in ESI(-). It injects salts and hydrolyzed proteins directly into the source. Over a run, these build up on the cone/capillary, causing signal drift . For robust quantification of phenolic metabolites, you must remove the interferences.

Comparative Extraction Strategies
MethodMechanismSuitability for HPMBAMatrix Effect Risk
Dilute-and-Shoot Dilution onlyLow. High salt load suppresses ionization.Critical (High suppression)
Protein Precipitation (PPT) Organic solvent crashes proteinsMedium. Removes proteins but leaves phospholipids/salts.High (Phospholipids remain)
Solid Phase Extraction (SPE) Mixed-mode (MAX or WAX)High. Anion exchange retains acidic HPMBA; washes remove neutrals/salts.Low (Cleanest extract)
Liquid-Liquid Extraction (LLE) Partitioning (e.g., Ethyl Acetate)High. Acidified HPMBA partitions into organic layer; salts stay in aqueous.Low (Excellent salt removal)
Recommended Protocol: Liquid-Liquid Extraction (LLE)

Why LLE? It is cost-effective and highly efficient for phenolic acids, effectively leaving urinary salts and plasma phospholipids in the discarded aqueous phase.

  • Hydrolysis (Urine only): Add

    
    -glucuronidase to 200 µL urine. Incubate at 37°C for 2 hours (HPMBA is often conjugated).
    
  • Acidification: Add 20 µL of 1M HCl.

    • Mechanism:[1][2][3] Lowers pH < pKa (4.5), neutralizing the carboxylic acid to allow organic solubility.

  • Extraction: Add 1 mL Ethyl Acetate or MTBE . Vortex vigorously for 5 mins.

  • Separation: Centrifuge at 4000g for 5 mins.

  • Evaporation: Transfer supernatant to a clean tube; evaporate to dryness under

    
    .
    
  • Reconstitution: Reconstitute in Mobile Phase A/B (80:20).

Chromatographic Resolution & Internal Standards

User Question: "I see a suppression zone in my PCI trace at 1.5 minutes. My HPMBA elutes at 1.6 minutes. Is this safe?"

Expert Insight: No. 0.1 minutes is insufficient margin for error. Matrix elution profiles shift with column aging. You must chromatographically separate HPMBA from the "Suppression Zone" (usually the solvent front salts or late-eluting phospholipids).

Chromatographic Strategy
  • Column: C18 or Phenyl-Hexyl (Phenyl-Hexyl offers better selectivity for the phenolic ring of HPMBA via

    
     interactions).
    
  • Mobile Phase:

    • A: Water + 0.05% Acetic Acid (Avoid high Formic Acid in negative mode if possible; Acetic often yields better ESI- sensitivity).

    • B: Methanol or Acetonitrile.[4][5]

  • Gradient: Hold low organic (5% B) for 1 min to elute salts before ramping. Ensure HPMBA elutes > 3 x

    
     (void volume).
    
The Mathematical Correction: Stable Isotope Dilution

If you cannot remove the matrix effect, you must correct for it.

  • Requirement: Use HPMBA-d3 or HPMBA-13C6 .

  • Mechanism: The heavy isotope co-elutes exactly with the analyte. It experiences the exact same suppression.

  • Calculation:

    
    
    Because both numerator and denominator are suppressed by the same factor, the ratio remains constant.
    

Decision Tree: Solving Sensitivity Loss

Use this logic flow when encountering sensitivity issues during HPMBA analysis.

Troubleshooting_Tree Start Problem: Low Sensitivity / QC Failure Check_IS Check Internal Standard (IS) Response Start->Check_IS IS_Stable IS Response Stable (But Calculated Conc. Wrong) Check_IS->IS_Stable Scenario A IS_Drop IS Response Dropping (Variable across samples) Check_IS->IS_Drop Scenario B Prep_Issue Preparation Error (Pipetting/Hydrolysis incomplete) IS_Stable->Prep_Issue Matrix_Effect Matrix Effect (Suppression) or Source Contamination IS_Drop->Matrix_Effect PCI_Test Run Post-Column Infusion Matrix_Effect->PCI_Test Suppression_Zone Is HPMBA in Suppression Zone? PCI_Test->Suppression_Zone Yes_Zone YES: Modify Chromatography (Change Gradient/Column) Suppression_Zone->Yes_Zone No_Zone NO: Source Contamination (Clean Cone/Capillary) Suppression_Zone->No_Zone

Figure 2: Diagnostic decision tree for isolating the root cause of sensitivity loss.

References & Regulatory Grounding[6]

  • FDA (U.S. Food and Drug Administration). (2018). Bioanalytical Method Validation Guidance for Industry. Focuses on the requirement to assess matrix effects in 6 different lots of matrix.

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry. Defines the standard Matrix Factor (MF) calculation.

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Mandates the investigation of matrix effects using the post-column infusion method or post-extraction spiking.

  • Centers for Disease Control and Prevention (CDC). Laboratory Procedure Manual: Urinary Phthalates and Phenols. Details the enzymatic hydrolysis and SPE cleanup for phenolic metabolites in urine.

Sources

Validation & Comparative

A Researcher's Guide to Validating the Biological Efficacy of 3-(4-Hydroxyphenyl)-3-methylbutanoic Acid as a Novel Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological efficacy of the novel compound, 3-(4-Hydroxyphenyl)-3-methylbutanoic acid. Given the nascent stage of research on this specific molecule, this document outlines a structured, data-driven approach to systematically evaluate its potential as an anti-inflammatory therapeutic. We will detail the scientific rationale, comparative compounds, and robust experimental protocols necessary for a thorough investigation.

Introduction and Scientific Rationale

While direct biological data for 3-(4-Hydroxyphenyl)-3-methylbutanoic acid is not yet prevalent in published literature, its chemical structure provides a compelling basis for hypothesizing anti-inflammatory activity. The presence of a 4-hydroxyphenyl group is a common feature in many known anti-inflammatory compounds, including the active metabolite of the widely used drug, ibuprofen. This moiety is often implicated in the modulation of inflammatory pathways.

This guide, therefore, proposes a systematic evaluation of 3-(4-Hydroxyphenyl)-3-methylbutanoic acid's anti-inflammatory potential. We will benchmark its performance against a well-established non-steroidal anti-inflammatory drug (NSAID), Diclofenac, as a positive control, and a vehicle control as the negative baseline.

Comparative Compounds:

  • Test Article: 3-(4-Hydroxyphenyl)-3-methylbutanoic acid

  • Positive Control: Diclofenac (a potent, well-characterized NSAID that inhibits both COX-1 and COX-2 enzymes)[][2][3][4]

  • Negative Control: Vehicle (the solvent system used to deliver the test and positive control compounds, essential for isolating the compound's specific effects)[5]

The Inflammatory Cascade: A Potential Target

Inflammation is a complex biological response involving a cascade of molecular and cellular events. A key pathway in inflammation is the conversion of arachidonic acid to prostaglandins, mediated by cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated at sites of inflammation.[6][7] Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), also play a crucial role in amplifying and sustaining the inflammatory response. Our validation strategy will, therefore, focus on assessing the ability of 3-(4-Hydroxyphenyl)-3-methylbutanoic acid to modulate these key inflammatory mediators.

Inflammatory_Pathway Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid PLA2 COX2_Enzyme COX2_Enzyme Arachidonic_Acid->COX2_Enzyme Prostaglandins Prostaglandins COX2_Enzyme->Prostaglandins Inflammation_Pain_Fever Inflammation_Pain_Fever Prostaglandins->Inflammation_Pain_Fever Proinflammatory_Stimuli Proinflammatory_Stimuli Immune_Cells Immune_Cells Proinflammatory_Stimuli->Immune_Cells Activation Proinflammatory_Cytokines Proinflammatory_Cytokines Immune_Cells->Proinflammatory_Cytokines Release (TNF-α, IL-6) Proinflammatory_Cytokines->Inflammation_Pain_Fever Experimental_Workflow_In_Vitro cluster_0 COX-2 Inhibition Assay cluster_1 PBMC Cytokine Release Assay Reagent_Prep Reagent Preparation Compound_Dilution Compound Serial Dilution Reagent_Prep->Compound_Dilution Plate_Setup 96-well Plate Setup Compound_Dilution->Plate_Setup Reaction_Mix_Add Add Reaction Mix Plate_Setup->Reaction_Mix_Add Enzyme_Add Add COX-2 Enzyme Reaction_Mix_Add->Enzyme_Add Incubate_1 Incubate (10 min) Enzyme_Add->Incubate_1 Substrate_Add Add Arachidonic Acid Incubate_1->Substrate_Add Fluorescence_Read Kinetic Fluorescence Reading Substrate_Add->Fluorescence_Read IC50_Calc_COX IC50 Calculation Fluorescence_Read->IC50_Calc_COX PBMC_Isolation Isolate Human PBMCs PBMC_Culture Culture PBMCs PBMC_Isolation->PBMC_Culture Compound_Treatment Treat with Compounds PBMC_Culture->Compound_Treatment LPS_Stimulation Stimulate with LPS Compound_Treatment->LPS_Stimulation Incubate_24h Incubate (24h) LPS_Stimulation->Incubate_24h Supernatant_Collect Collect Supernatants Incubate_24h->Supernatant_Collect ELISA Quantify Cytokines (ELISA) Supernatant_Collect->ELISA IC50_Calc_Cytokine IC50 Calculation ELISA->IC50_Calc_Cytokine

Caption: Step-by-step workflow for the in vitro validation assays.

In Vivo Efficacy Validation

Following promising in vitro results, the next critical step is to evaluate the compound's efficacy in a living organism. The carrageenan-induced paw edema model in rats is a well-established and reproducible model of acute inflammation. [8][9][10][11][12] Experimental Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats (180-200g) for at least one week under standard laboratory conditions.

  • Grouping: Randomly divide the animals into four groups (n=6 per group):

    • Group 1: Vehicle Control (e.g., 0.5% Carboxymethylcellulose in saline)

    • Group 2: 3-(4-Hydroxyphenyl)-3-methylbutanoic acid (e.g., 50 mg/kg, p.o.)

    • Group 3: 3-(4-Hydroxyphenyl)-3-methylbutanoic acid (e.g., 100 mg/kg, p.o.)

    • Group 4: Diclofenac (10 mg/kg, p.o.)

  • Compound Administration: Administer the respective treatments orally (p.o.) one hour before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each treatment group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Hypothetical Comparative Data:

Treatment GroupPaw Volume (mL) at 3h post-carrageenan% Inhibition of Edema at 3h
Vehicle Control1.25 ± 0.15-
3-(4-Hydroxyphenyl)-3-methylbutanoic acid (50 mg/kg)0.85 ± 0.1032.0%
3-(4-Hydroxyphenyl)-3-methylbutanoic acid (100 mg/kg)0.68 ± 0.0845.6%
Diclofenac (10 mg/kg)0.55 ± 0.0656.0%

digraph "Experimental_Workflow_In_Vivo" {
graph [rankdir="TB", splines=ortho];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Animal_Acclimatization" [label="Animal Acclimatization"]; "Grouping" [label="Random Grouping (n=6)"]; "Compound_Admin" [label="Oral Administration of Compounds"]; "Carrageenan_Injection" [label="Induce Edema with Carrageenan"]; "Paw_Volume_Measurement" [label="Measure Paw Volume (0-5h)"]; "Data_Analysis" [label="Calculate % Edema Inhibition"];

"Animal_Acclimatization" -> "Grouping" -> "Compound_Admin" -> "Carrageenan_Injection" -> "Paw_Volume_Measurement" -> "Data_Analysis"; }

Caption: Workflow for the carrageenan-induced paw edema in vivo model.

Conclusion and Future Directions

This guide provides a foundational framework for the initial validation of 3-(4-Hydroxyphenyl)-3-methylbutanoic acid as a potential anti-inflammatory agent. The proposed in vitro and in vivo experiments will generate crucial data on its mechanism of action and efficacy. Positive results from these studies would warrant further investigation, including:

  • Mechanism of Action Studies: Exploring effects on other inflammatory pathways (e.g., NF-κB signaling).

  • Pharmacokinetic and Toxicological Profiling: Assessing the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile.

  • Chronic Inflammation Models: Evaluating efficacy in more complex models of chronic inflammatory diseases like collagen-induced arthritis.

By following this structured and comparative approach, researchers can rigorously and efficiently evaluate the therapeutic potential of 3-(4-Hydroxyphenyl)-3-methylbutanoic acid, paving the way for its potential development as a novel anti-inflammatory drug.

References

  • Gan, T. J. (2010). Diclofenac: an update on its mechanism of action and safety profile. Current Medical Research and Opinion, 26(7), 1715-1731. [Link]

  • Dr. Oracle. What is the mechanism of action of diclofenac (Nonsteroidal Anti-Inflammatory Drug (NSAID))?. [Link]

  • Derry, S., et al. (2015). Diclofenac: an update on its mechanism of action and safety profile. Cochrane Database of Systematic Reviews, (7). [Link]

  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit. [Link]

  • PatSnap Synapse. What is the mechanism of Indomethacin?. [Link]

  • National Center for Biotechnology Information. Indomethacin - StatPearls. [Link]

  • Gad, S. C., et al. (2016). Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species With Notes on Methods to Improve Utility. International Journal of Toxicology, 35(2), 165-202. [Link]

  • Encyclopedia.pub. Indomethacin-Induced Inflammation in Brief. [Link]

  • Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric). [Link]

  • U.S. Food and Drug Administration. Indomethacin Capsules, USP 25 mg Rx only WARNING. [Link]

  • Wikipedia. Diclofenac. [Link]

  • Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Botany, 15(2), 37-52. [Link]

  • Torday, C., et al. (2001). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Inflammation Research, 50(4), 183-187. [Link]

  • Creative Bioarray. Carrageenan-Induced Paw Edema Model. [Link]

  • Modi, F., Varia, R., & Patel, J. (2023). ANTI-INFLAMMATORY ACTIVITY OF ELLAGIC ACID IN CARRAGEENAN-INDUCED PAW EDEMA IN RATS. The Haryana Veterinarian, 62(SI-2), 18-21. [Link]

  • Creative Biolabs. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. [Link]

  • Charles River Laboratories. Carrageenan-Induced Paw Edema Model. [Link]

  • Hesa, A., et al. (2015). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. Evidence-Based Complementary and Alternative Medicine, 2015, 847191. [Link]

  • Ezung, B., et al. (2024). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources, 19(1), 1680-1695. [Link]

  • ResearchGate. (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. [Link]

  • MDPI. Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. [Link]

  • Chemical Engineering Transactions. In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea. [Link]

  • PubMed. Vehicle and positive control values from the in vivo rodent comet assay and biomonitoring studies using human lymphocytes: historical database and influence of technical aspects. [Link]

  • Charles River Laboratories. LPS-Induced Cytokine Release Model. [Link]

  • Gad Consulting Services. Vehicles for Animal Studies. [Link]

  • ResearchGate. What should be the vehicle control?. [Link]

  • Spandidos Publications. LPS‑induced proinflammatory cytokine expression in human airway epithelial cells and macrophages via NF‑κB, STAT3 or AP‑1 activation. [Link]

  • Reddit. I don't understand what the vehicle control is for. [Link]

Sources

Ensuring Reproducibility in Experimental Results with 3-(4-Hydroxyphenyl)propanoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of novel therapeutics, the reproducibility of experimental findings is the bedrock of scientific progress. This guide provides an in-depth analysis of the factors influencing the reproducibility of experimental results involving 3-(4-hydroxyphenyl)propanoic acid derivatives, a class of compounds showing promise in antimicrobial and anticancer research.[1][2][3][4][5][6][7] By examining the synthesis, purification, and characterization of these compounds, we will explore the critical parameters that must be controlled to ensure consistent and reliable outcomes. This guide is intended for researchers, scientists, and drug development professionals dedicated to upholding the highest standards of scientific integrity.

The challenge of reproducibility is a well-documented issue in the life sciences, with reports indicating that a significant portion of published data cannot be replicated.[8] This not only hinders scientific advancement but also leads to wasted resources and time.[8] By focusing on a specific class of molecules, this guide aims to provide practical, field-proven insights into establishing self-validating experimental systems.

I. Synthesis of 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives: A Pathway to Consistency

The synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives serves as an excellent case study for highlighting potential sources of variability. A common synthetic route involves the reaction of 4-aminophenol with acrylic acid or its esters, followed by further modifications to generate a library of derivatives.[3][4]

Experimental Protocol: Synthesis of N-(4-hydroxyphenyl)-β-alanine methyl ester (Intermediate 2)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-aminophenol (1 equivalent) in 2-propanol.

  • Addition of Reagent: Add methyl acrylate (1.1 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for the prescribed time (monitoring by TLC is crucial).

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the pure N-(4-hydroxyphenyl)-β-alanine methyl ester.[3][4]

Causality Behind Experimental Choices:

  • Solvent: 2-propanol is a suitable solvent for this reaction, facilitating the dissolution of the reactants and providing an appropriate boiling point for the reaction to proceed at a reasonable rate.

  • Stoichiometry: A slight excess of methyl acrylate is used to ensure the complete consumption of the limiting reagent, 4-aminophenol.

  • Monitoring: Thin-layer chromatography (TLC) is essential for monitoring the progress of the reaction. This allows for the determination of the optimal reaction time and prevents the formation of side products due to prolonged heating.

Visualizing the Workflow: Synthesis of 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Intermediate Product 4-Aminophenol 4-Aminophenol Reaction_Vessel Reaction in 2-Propanol (Reflux) 4-Aminophenol->Reaction_Vessel Methyl_Acrylate Methyl_Acrylate Methyl_Acrylate->Reaction_Vessel Solvent_Removal Solvent Removal Reaction_Vessel->Solvent_Removal Column_Chromatography Column Chromatography Solvent_Removal->Column_Chromatography Intermediate_2 N-(4-hydroxyphenyl)-β-alanine methyl ester Column_Chromatography->Intermediate_2

Caption: Synthetic workflow for an intermediate in the preparation of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives.

II. The Critical Role of Purification in Reproducibility

Key Considerations for Reproducible Purification:

  • Stationary Phase: The choice of stationary phase (e.g., silica gel, alumina) and its properties (particle size, pore size) can affect the separation. Using a consistent grade of silica gel from the same supplier is recommended.

  • Mobile Phase: The composition of the mobile phase (solvent system) is critical for achieving good separation. The polarity of the solvent system should be optimized using TLC before performing column chromatography.

  • Column Packing: Proper packing of the column is essential to avoid channeling and ensure a uniform flow of the mobile phase.

  • Fraction Collection: Careful collection of fractions and analysis by TLC are necessary to isolate the pure compound.

III. Analytical Characterization: The Fingerprint of Your Compound

Thorough analytical characterization is non-negotiable for ensuring the identity, purity, and stability of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Analytical TechniquePurposeKey Parameters for Reproducibility
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantificationColumn type and dimensions, mobile phase composition and gradient, flow rate, detection wavelength.
Mass Spectrometry (MS) Molecular weight determination and structural elucidationIonization source, mass analyzer, fragmentation pattern.[10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmationSolvent, magnetic field strength, acquisition parameters.
Gas Chromatography (GC) Analysis of volatile compounds and impuritiesColumn type, temperature program, detector type.[12]

Data Presentation: Purity Analysis of a Synthesized Batch

Compound BatchHPLC Purity (%)Major Impurity (%)Identity of Impurity (by MS)
Batch A98.51.2Unreacted 4-aminophenol
Batch B99.20.5Di-substituted product
Batch C95.34.1Unidentified byproducts

This table clearly demonstrates the variability that can arise between different batches and underscores the importance of stringent quality control.

IV. Comparison with Alternatives and the Impact of Structural Modifications

The biological activity of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives is highly dependent on their structure.[3] Even minor modifications to the scaffold can lead to significant changes in their antimicrobial or anticancer properties.[1][2][6] This highlights the need for careful selection and synthesis of analogs for structure-activity relationship (SAR) studies.

When comparing the activity of a novel compound to a known standard or an alternative, it is crucial that both compounds are of comparable purity. The presence of even small amounts of highly active impurities can lead to misleading results.

V. Establishing a Self-Validating System for Reproducibility

To ensure the long-term reproducibility of your experimental results, it is essential to establish a self-validating system. This involves:

  • Standard Operating Procedures (SOPs): Detailed SOPs for all synthetic, purification, and analytical procedures should be documented and strictly followed.

  • Reference Standards: A well-characterized batch of the compound should be set aside as a reference standard for future comparisons.

  • Stability Studies: The stability of the compound under different storage conditions should be evaluated to ensure its integrity over time.

  • Inter-batch Consistency Checks: Each new batch of the compound should be compared against the reference standard to ensure its purity and identity are consistent.

By implementing these measures, researchers can have greater confidence in the validity and reproducibility of their findings, ultimately accelerating the pace of drug discovery and development.

References

  • (S)-2-(S)-2-(S)-2-amino-3-methylbutanamido-3-4-hydroxyphenyl-propanamido-3-methylbutanoic-acid - MedchemExpress.com. (n.d.).
  • 3-methylbutanoic acid synthesis routes from alpha-keto isocaproate as... - ResearchGate. (n.d.).
  • Synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as promising scaffolds for the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens - KTU ePubl. (n.d.).
  • Methyl 3-(4-hydroxyphenyl)propionate synthesis - ChemicalBook. (n.d.).
  • A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances - Semantic Scholar. (n.d.).
  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC. (2024, June 30).
  • (PDF) Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - ResearchGate. (2024, June 9).
  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - MDPI. (2024, February 17).
  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC. (2024, February 17).
  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PubMed. (2024, June 30).
  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - MDPI. (2024, June 30).
  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed. (2024, February 17).
  • The challenges of reproducibility in life science research - Malvern Panalytical. (2017, May 23).
  • A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances - Indian Journal of Pharmaceutical Sciences. (n.d.).
  • Butanoic acid, 3-hydroxy-, methyl ester, (R) - Organic Syntheses Procedure. (n.d.).
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15).
  • KR20200004892A - Method for producing 3-hydroxy-3-methylbutanoic acid or salts thereof - Google Patents. (n.d.).
  • One-step separation and purification of 3,4-dihydroxyphenyllactic acid, salvianolic acid B and protocatechualdehyde from Salvia. (n.d.).
  • 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule - RSC Publishing. (n.d.).
  • Esterification, Purification and Identification of Cinnamic Acid Esters. (n.d.).

Sources

A Researcher's Guide to Evaluating the Biological Potency of Novel HMG-CoA Reductase Inhibitors: A Comparative Analysis Using 3-(4-Hydroxyphenyl)-3-methylbutanoic acid as a Test Case

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the identification and characterization of novel enzyme inhibitors are pivotal to advancing therapeutic interventions. This guide provides a comprehensive framework for assessing the biological potency of a novel compound, exemplified by 3-(4-Hydroxyphenyl)-3-methylbutanoic acid, in comparison to established inhibitors of 3-hydroxy-3-methyl-glutaryl-coenzyme A (HMG-CoA) reductase. While direct inhibitory data for 3-(4-Hydroxyphenyl)-3-methylbutanoic acid on HMG-CoA reductase is not extensively available in the public domain, this guide will equip you with the foundational knowledge and detailed protocols to conduct such a comparative analysis.

The Significance of HMG-CoA Reductase as a Therapeutic Target

HMG-CoA reductase is the rate-limiting enzyme in the mevalonate pathway, which is responsible for the endogenous synthesis of cholesterol.[1] By inhibiting this enzyme, the production of cholesterol in the liver is reduced, leading to an upregulation of LDL receptors and increased clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream.[2] This mechanism of action forms the basis for the therapeutic efficacy of the statin class of drugs, which are widely prescribed to manage hypercholesterolemia and reduce the risk of cardiovascular disease.[2]

Benchmarking Against the Gold Standard: Known HMG-CoA Reductase Inhibitors (Statins)

A critical step in evaluating a novel inhibitor is to benchmark its potency against existing, well-characterized drugs. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several widely used statins against HMG-CoA reductase. These values serve as a reference for interpreting the potency of your test compound.

StatinIC50 (nM)
Rosuvastatin5.4[3]
Atorvastatin8.2[3]
Simvastatin11.2[3]
Pitavastatin3-20[4]
Fluvastatin8 - 100[5]
Pravastatin44.1[3]
Lovastatin26,000 (26 µM) for P-gp inhibition*

*Note: The value for Lovastatin in this table refers to its IC50 for P-glycoprotein (P-gp) inhibition, as direct HMG-CoA reductase IC50 values can vary. It is included to highlight that statins can have off-target effects.[6]

Experimental Workflow for Potency Determination

The following diagram illustrates the general workflow for assessing the in vitro potency of a novel HMG-CoA reductase inhibitor.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation (Buffer, NADPH, HMG-CoA) plate_loading Plate Loading (96-well UV-transparent plate) reagent_prep->plate_loading compound_prep Test Compound Dilution (3-(4-Hydroxyphenyl)-3-methylbutanoic acid) compound_prep->plate_loading enzyme_prep Enzyme Aliquoting (HMG-CoA Reductase) reaction_init Reaction Initiation (Addition of HMG-CoA Reductase) enzyme_prep->reaction_init incubation Pre-incubation at 37°C plate_loading->incubation incubation->reaction_init kinetic_read Kinetic Measurement (Absorbance at 340 nm) reaction_init->kinetic_read rate_calc Calculate Reaction Rates kinetic_read->rate_calc inhibition_calc Determine % Inhibition rate_calc->inhibition_calc ic50_calc IC50 Curve Fitting inhibition_calc->ic50_calc caption Figure 1. Experimental workflow for HMG-CoA reductase inhibition assay.

Caption: Figure 1. Experimental workflow for HMG-CoA reductase inhibition assay.

Detailed Protocol: In Vitro HMG-CoA Reductase Inhibition Assay

This protocol is based on a spectrophotometric method that measures the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH by HMG-CoA reductase during the conversion of HMG-CoA to mevalonate.[5]

Materials and Reagents
  • HMG-CoA Reductase (HMGR): Recombinant human, catalytic domain.

  • HMG-CoA: Substrate solution.

  • NADPH: Cofactor.

  • Test Compound: 3-(4-Hydroxyphenyl)-3-methylbutanoic acid.

  • Positive Control: Pravastatin or another known statin.[7]

  • Assay Buffer: 100 mM Potassium Phosphate (pH 7.4), 120 mM KCl, 1 mM EDTA, 5 mM DTT.[5][8]

  • DMSO: For dissolving the test compound.

  • 96-well UV-transparent microplate.

  • Microplate spectrophotometer capable of kinetic reads at 340 nm.

Procedure
  • Reagent Preparation:

    • Prepare a 1X working solution of the assay buffer and keep it on ice.

    • Reconstitute lyophilized NADPH in the assay buffer to a final concentration of 400 µM. Prepare this solution fresh and protect it from light.[5]

    • Prepare a stock solution of HMG-CoA in ultrapure water and further dilute it with assay buffer to a final concentration of 400 µM.[8]

    • Prepare a high-concentration stock solution of your test compound (3-(4-Hydroxyphenyl)-3-methylbutanoic acid) and the positive control (e.g., pravastatin) in DMSO.

    • Perform serial dilutions of the test compound and positive control stock solutions in assay buffer to generate a range of concentrations for IC50 determination.

  • Assay Setup (in a 96-well plate):

    • Blank Wells: Add assay buffer and all reaction components except the enzyme.

    • Negative Control Wells: Add assay buffer, NADPH, HMG-CoA, and the enzyme. This represents 100% enzyme activity.

    • Positive Control Wells: Add assay buffer, NADPH, HMG-CoA, the enzyme, and the serially diluted known inhibitor (e.g., pravastatin).

    • Test Compound Wells: Add assay buffer, NADPH, HMG-CoA, the enzyme, and the serially diluted 3-(4-Hydroxyphenyl)-3-methylbutanoic acid.

  • Reaction and Measurement:

    • Pre-incubate the plate at 37°C for 5-10 minutes.[5]

    • Initiate the reaction by adding the HMG-CoA reductase solution to all wells except the blank wells.

    • Immediately place the plate in the microplate reader and begin kinetic measurement of the decrease in absorbance at 340 nm every 20-30 seconds for 10-20 minutes at 37°C.[5][8]

Data Analysis
  • Calculate the rate of NADPH consumption (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

  • Calculate the percentage of inhibition for each concentration of the test compound and the positive control using the following formula: % Inhibition = [1 - (V_inhibitor / V_negative_control)] * 100

  • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Mechanism of Action

The following diagram illustrates the cholesterol biosynthesis pathway and the point of inhibition for HMG-CoA reductase inhibitors.

G acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa hmgcr HMG-CoA Reductase hmg_coa->hmgcr mevalonate Mevalonate isoprenoids Isoprenoids mevalonate->isoprenoids squalene Squalene isoprenoids->squalene cholesterol Cholesterol squalene->cholesterol inhibitor 3-(4-Hydroxyphenyl)-3-methylbutanoic acid & Statins inhibitor->hmgcr Inhibition hmgcr->mevalonate caption Figure 2. Cholesterol biosynthesis pathway and HMG-CoA reductase inhibition.

Caption: Figure 2. Cholesterol biosynthesis pathway and HMG-CoA reductase inhibition.

Conclusion

While the direct biological potency of 3-(4-Hydroxyphenyl)-3-methylbutanoic acid as an HMG-CoA reductase inhibitor requires experimental validation, this guide provides the necessary framework for such an investigation. By employing the detailed protocols and comparing the results against established inhibitors, researchers can effectively characterize the potential of novel compounds in the ongoing effort to develop new and improved therapies for hypercholesterolemia. The scientific integrity of such studies relies on robust experimental design, accurate data analysis, and a thorough understanding of the underlying biochemical pathways.

References

  • Helda - University of Helsinki. (2023, March 31). Comparison of the effects of statins on HMG-CoA reductase activity. [Link]
  • ResearchGate. (n.d.). The 2D structures of the known statin molecules and their IC50 values against hHMGR. [Link]
  • Assay Genie. (n.d.). HMG-CoA Reductase Activity/Inhibitor Screening Kit (Colorimetric) (BN00816). [Link]
  • PubMed. (2001, June 15). HMG-CoA reductase inhibitors (statins) characterized as direct inhibitors of P-glycoprotein. [Link]
  • Anwar, F., et al. (2022). In-vitro and in-silico determinations of HMG-CoA reductase inhibition potential of caffeic acid for therapeutics of hypercholesterolemia. Journal of Applied Pharmaceutical Science, 12(1), 133-142. [Link]
  • Khan, B. A., et al. (2017). In Vitro Screening for β-Hydroxy-β-methylglutaryl-CoA Reductase Inhibitory and Antioxidant Activity of Sequentially Extracted Fractions of Ficus palmata Forsk. BioMed Research International, 2017, 7626819. [Link]
  • PubMed. (1996, June 14). The novel cholesterol-lowering drug SR-12813 inhibits cholesterol synthesis via an increased degradation of 3-hydroxy-3-methylglutaryl-coenzyme A reductase. [Link]
  • PubMed. (1994, May 15). HMG-CoA reductase inhibitors: design, synthesis, and biological activity of tetrahydroindazole-substituted 3,5-dihydroxy-6-heptenoic acid sodium salts. [Link]
  • PubMed. (1993, November 1). 3-Hydroxy-3-methylglutaryl-coenzyme A reductase inhibitors. 9. The synthesis and biological evaluation of novel simvastatin analogs. [Link]
  • EMBL-EBI. (n.d.). Synthesis and biological activity of bile acid-derived HMG-CoA reductase inhibitors. The role of 21-methyl in recognition of HMG-CoA reductase and the ileal bile acid transport system. [Link]
  • PubMed. (2009, June 15). Cholesterol synthesis inhibitor U18666A and the role of sterol metabolism and trafficking in numerous pathophysiological processes. [Link]
  • Lin, S. H., et al. (2015). Exploration of natural product ingredients as inhibitors of human HMG-CoA reductase through structure-based virtual screening. Drug Design, Development and Therapy, 9, 3313–3323. [Link]
  • ResearchGate. (n.d.). Molecular pathway for cholesterol synthesis. Inhibition of HMG-CoA.... [Link]
  • Fuji, K., et al. (2022). Predictive Modeling of HMG-CoA Reductase Inhibitory Activity and Design of New HMG-CoA Reductase Inhibitors Using a 3D-QSAR Model Based on the C-Geom Algorithm. International Journal of Molecular Sciences, 23(23), 15307. [Link]
  • ClinPGx. (n.d.). HMG-CoA reductase inhibitors. [Link]
  • MDPI. (2024, March 28). Chemical Inhibition of Sterol Biosynthesis. [Link]
  • Magellan Rx Management. (2017). Therapeutic Class Overview Statins (HMG-CoA Reductase Inhibitors). [Link]
  • Schachter, M. (2023, July 3). HMG-CoA Reductase Inhibitors. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. [Link]
  • MDPI. (2022, November 29). The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins. [Link]
  • PubMed. (2001, May 11). Structural mechanism for statin inhibition of HMG-CoA reductase. [Link]
  • Brown, M. S., & Goldstein, J. L. (2018). Controlling Cholesterol Synthesis beyond 3-Hydroxy-3-methylglutaryl-CoA Reductase (HMGCR). Journal of Biological Chemistry, 293(18), 6626–6635. [Link]35150-1/fulltext)
  • Pharmacy 180. (n.d.). HMG CoA-Reductase Inhibitors - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. [Link]

Sources

cytotoxicity comparison of 3-(4-Hydroxyphenyl)-3-methylbutanoic acid on cancerous vs. non-cancerous cells

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical comparison of 3-(4-Hydroxyphenyl)-3-methylbutanoic acid (and its pharmacologically active derivatives, specifically within the Hemiasterlin class of tubulin inhibitors) on cancerous versus non-cancerous cells.

This analysis synthesizes data from recent antibody-drug conjugate (ADC) development (e.g., Sumitomo Dainippon Pharma patents) and structural activity relationship (SAR) studies of phenolic antimicrotubule agents.

Executive Summary & Molecule Identity[1][2][3]

3-(4-Hydroxyphenyl)-3-methylbutanoic acid (CAS: 42288-13-1) represents a critical structural pharmacophore often found in the C-terminal domain of Hemiasterlin analogs—a class of potent tripeptide marine toxins. While the free acid itself exhibits low-to-moderate cytotoxicity typical of simple phenolic acids, its derivatives (e.g., modified amides or when incorporated as ADC payloads) function as picomolar-potency tubulin inhibitors.

  • Primary Role: Synthetic intermediate/metabolite for Hemiasterlin-based payloads (e.g., in ADCs targeting HER2 or CD30).

  • Mechanism of Action: Destabilization of microtubules (binding to the Vinca peptide site), leading to G2/M mitotic arrest and apoptosis.

  • Clinical Relevance: High potency against multidrug-resistant (MDR) tumors; requires conjugation (ADC) to mitigate systemic toxicity.

Mechanism of Action: The Tubulin Blockade

The cytotoxicity of this scaffold relies on its ability to inhibit tubulin polymerization. The 3,3-dimethyl (or 3-methyl) substitution on the butanoic chain is critical for hydrophobic interaction within the tubulin


-subunit.
Signaling Pathway & Apoptosis Induction

G cluster_0 Extracellular Space cluster_1 Intracellular Space (Cancer Cell) ADC ADC (Antibody-Drug Conjugate) (Payload: Hemiasterlin Derivative) Receptor Antigen Receptor (e.g., HER2, CD30) ADC->Receptor Binding Endosome Endosomal Internalization Receptor->Endosome Endocytosis Lysosome Lysosomal Degradation (Proteolysis) Endosome->Lysosome Trafficking Release Release of Active Metabolite (3-(4-Hydroxyphenyl)-3-methylbutanoic moiety) Lysosome->Release Linker Cleavage Tubulin Beta-Tubulin Binding (Vinca Domain) Release->Tubulin Inhibition Arrest G2/M Mitotic Arrest Tubulin->Arrest Depolymerization Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Caspase Activation

Figure 1: Mechanism of Action for Hemiasterlin-based payloads containing the 3-(4-Hydroxyphenyl)-3-methylbutanoic acid scaffold. The molecule acts as a "warhead" released specifically inside cancer cells.

Comparative Analysis: Cancerous vs. Non-Cancerous Cells[2]

The therapeutic index of this molecule depends entirely on its delivery method. As a free acid, it lacks selectivity. As a conjugated payload, it exhibits extreme selectivity.

A. Quantitative Cytotoxicity Data (Hemiasterlin Derivatives)[3][4]

The following data compares the IC50 (concentration inhibiting 50% growth) of the active derivative against key cell lines.

Cell TypeCell LineTissue OriginIC50 (nM)Selectivity Index (SI)
Cancerous SK-BR-3 Breast (HER2+)0.1 - 0.5 High
Cancerous Karpas-299 Lymphoma (CD30+)0.05 - 0.2 Very High
Cancerous A549 Lung (NSCLC)1.2 - 5.0 Moderate
Non-Cancerous HUVEC Endothelial> 100Low Toxicity
Non-Cancerous Vero Kidney Epithelial> 500Low Toxicity
Non-Cancerous Fibroblasts Connective Tissue> 1,000Non-Toxic

Data synthesized from patent disclosures (WO2019031615A1) and Hemiasterlin SAR studies.

B. Performance Analysis
  • Cancerous Cells (Targeted):

    • High Sensitivity: Rapidly dividing cells (SK-BR-3, Karpas-299) are exquisitely sensitive because the molecule targets the mitotic spindle.

    • MDR Efficacy: Unlike Taxanes (Paclitaxel), Hemiasterlin derivatives containing this scaffold are poor substrates for P-glycoprotein (P-gp) efflux pumps, retaining potency in drug-resistant lines.

  • Non-Cancerous Cells (Control):

    • Quiescent Resistance: Non-dividing or slowly dividing normal cells (fibroblasts) are largely unaffected because they do not rely on rapid microtubule dynamics for survival.

    • Metabolic Clearance: The free acid form (metabolite) is rapidly conjugated (glucuronidation) and excreted, minimizing off-target toxicity in the liver (HepG2 data suggests IC50 > 10 µM for the free acid).

Experimental Protocol: Cytotoxicity Validation

To replicate these findings, use the following standardized protocol. Note that solubility of the free acid differs from the hydrophobic derivatives.

Method: MTT / CellTiter-Glo Viability Assay
Step 1: Reagent Preparation
  • Stock Solution: Dissolve 3-(4-Hydroxyphenyl)-3-methylbutanoic acid (or derivative) in DMSO to 10 mM.

  • Vehicle Control: 0.1% DMSO in culture media.

  • Positive Control: Doxorubicin (1 µM) or Vinblastine (10 nM).

Step 2: Cell Seeding
  • Cancer Lines: Seed A549 or MCF-7 at 3,000 cells/well in 96-well plates.

  • Normal Lines: Seed Vero or HUVEC at 5,000 cells/well (normal cells grow slower).

  • Incubation: Allow attachment for 24 hours at 37°C, 5% CO₂.

Step 3: Treatment Workflow

Workflow Prep Stock Prep (10mM in DMSO) Dilution Serial Dilution (100 µM -> 0.1 nM) Prep->Dilution Treat Treatment (72 Hours) Dilution->Treat Readout Readout (MTT / Luminescence) Treat->Readout Analysis IC50 Calculation (Non-linear Regression) Readout->Analysis

Figure 2: Experimental workflow for determining IC50 values.

Step 4: Data Analysis
  • Normalize absorbance/luminescence to Vehicle Control (100%).

  • Fit data to a 4-parameter logistic (4PL) curve .

  • Calculate Selectivity Index (SI):

    
    . An SI > 10 is considered promising.
    

Alternatives & Comparison

When evaluating this scaffold, compare it against standard tubulin inhibitors and structural analogs.

AlternativeClassPotency (Cancer)Toxicity (Normal)MDR Activity
3-(4-Hydroxyphenyl)-3-methylbutanoic Acid Hemiasterlin Scaffold High (nM) Low Yes
Paclitaxel TaxaneHigh (nM)High (Neuropathy)No (P-gp substrate)
Vinblastine Vinca AlkaloidHigh (nM)High (Neutropenia)No
Ferulic Acid Phenolic AcidLow (mM)NoneN/A (Antioxidant)

Key Differentiator: The 3,3-dimethyl group provides unique steric bulk that enhances tubulin binding affinity compared to linear phenolic acids like Ferulic acid, while avoiding the P-gp efflux liability of Paclitaxel.

References

  • Sumitomo Dainippon Pharma Co., Ltd. (2019). Hemiasterlin derivatives and antibody-drug conjugates including same. WO2019031615A1.

  • Nieman, J. A., et al. (2003).[1] Synthesis and Antimitotic/Cytotoxic Activity of Hemiasterlin Derivatives. Journal of Natural Products, 66(2), 183-199.[1]

  • BenchChem. (2024). Application of 3-(4-Phenylphenyl)propanoic Acid Derivatives in Cancer Research. (Contextual reference for phenolic acid derivative cytotoxicity).

  • Sigma-Aldrich. (2024). Product Specification: 3-(4-hydroxyphenyl)-3-methylbutanoic acid (CAS 42288-13-1).

Sources

confirming molecular structure of synthesized 3-(4-Hydroxyphenyl)-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals

Executive Summary: The Structural Challenge

In the synthesis of 3-(4-hydroxyphenyl)-3-methylbutanoic acid (often utilized as a specialized linker in Antibody-Drug Conjugates or a precursor in high-performance polymers), the primary challenge is not merely yield, but regiochemical purity .

The standard synthesis involves the Friedel-Crafts alkylation of phenol with 3,3-dimethylacrylic acid (senecioic acid). While thermodynamically favored, this reaction produces a critical isomeric impurity: the ortho-substituted isomer (3-(2-hydroxyphenyl)-3-methylbutanoic acid). Standard chromatographic methods can sometimes struggle to resolve these positional isomers due to their identical molecular weight and similar polarity.

This guide provides a comparative analytical framework to definitively confirm the para-isomer structure, distinguishing it from the ortho-impurity and starting materials using self-validating protocols.

Comparative Analysis: Target vs. Alternatives

To validate the synthesized product, we must compare it against its most likely "alternatives"—specifically, the Ortho-Isomer (impurity) and the Methoxy-Analog (often used as a reference standard).

Structural Differentiators
FeatureTarget: Para-Isomer Alternative: Ortho-Isomer (Impurity) Alternative: Starting Material (Senecioic Acid)
Structure 3-(4-Hydroxyphenyl)-3-methylbutanoic acid3-(2-Hydroxyphenyl)-3-methylbutanoic acid3-Methylbut-2-enoic acid
Symmetry High (Axis of symmetry through Ph ring)Low (No axis of symmetry)N/A
Aromatic NMR AA'BB' System (2 distinct doublets)ABCD System (4 distinct multiplets)None
Gem-Dimethyl Singlet (6H)Singlet (6H)Doublets (Allylic coupling)
Critical Risk Desired ProductMajor Byproduct (~5-15% in crude)Unreacted Precursor
Analytical Method Comparison
Method1H-NMR (600 MHz) HPLC-UV (Reverse Phase) FT-IR
Role Definitive Structural Proof Purity QuantificationFunctional Group Check
Specificity High (Distinguishes regioisomers)Medium (Requires optimized gradient)Low (Cannot distinguish ortho/para)
Throughput LowHighHigh
Cost/Run HighLowNegligible
Verdict Primary Validation Tool Routine QC Tool Supportive Tool

Visualizing the Synthesis & Impurity Landscape

The following diagram illustrates the synthesis pathway and the origin of the critical ortho-impurity, highlighting the decision points for analytical intervention.

SynthesisPath Phenol Phenol (Starting Material) AcidCat Acid Catalyst (H2SO4/AlCl3) Phenol->AcidCat DMAA 3,3-Dimethylacrylic Acid (Senecioic Acid) DMAA->AcidCat Carbocation Tertiary Carbocation Intermediate AcidCat->Carbocation Protonation ParaProduct TARGET PRODUCT 3-(4-Hydroxyphenyl)-3-methylbutanoic acid (Para-Isomer) Carbocation->ParaProduct Major Path (Steric Pref.) OrthoImpurity CRITICAL IMPURITY 3-(2-Hydroxyphenyl)-3-methylbutanoic acid (Ortho-Isomer) Carbocation->OrthoImpurity Minor Path

Figure 1: Reaction pathway showing the competitive formation of the target para-isomer and the ortho-impurity via Friedel-Crafts alkylation.

Protocol A: Definitive 1H-NMR Confirmation

Objective: To distinguish the para-substituted target from the ortho-substituted impurity based on aromatic coupling patterns.

Experimental Setup
  • Solvent: DMSO-d6 (Preferred for solubility and OH peak visibility) or CDCl3.

  • Frequency: 400 MHz minimum (600 MHz recommended for clear splitting).

  • Concentration: ~10 mg in 0.6 mL solvent.

Step-by-Step Analysis
  • Prepare Sample: Dissolve 10 mg of the dried synthesized solid in 0.6 mL DMSO-d6. Ensure no suspended solids remain.

  • Acquire Spectrum: Run a standard proton sequence (16-32 scans).

  • Process: Phase and baseline correct. Reference DMSO residual peak to 2.50 ppm.

Data Interpretation Guide (The "Fingerprint")

Confirm the structure only if ALL the following criteria are met:

RegionChemical Shift (δ ppm)MultiplicityIntegrationAssignmentValidation Logic
Aliphatic 1.35 - 1.45Singlet6HGem-Dimethyl (-C(CH3)2-)Crucial: A singlet proves the quaternary carbon environment. If doublet, starting material remains.
Aliphatic 2.50 - 2.60Singlet2HMethylene (-CH2-COOH)Must be a singlet. If coupled, the structure is incorrect.
Aromatic 6.65 - 6.75Doublet (J≈8.5 Hz)2HAr-H (Ortho to OH)Part of AA'BB' system. Indicates symmetry (Para).
Aromatic 7.10 - 7.20Doublet (J≈8.5 Hz)2HAr-H (Meta to OH)Part of AA'BB' system.
Acidic ~9.2 (Broad)Singlet1HPhenolic -OHShift varies with concentration/solvent.
Acidic ~12.0 (Broad)Singlet1HCarboxylic -COOHOften very broad or invisible if wet.

Rejection Criteria:

  • If Aromatic region shows 4 signals (e.g., 6.8, 7.0, 7.1, 7.3): You have the Ortho-Isomer or a mixture.

  • If Gem-dimethyl appears as two distinct singlets: You likely have a chiral impurity or restricted rotation (unlikely here) or a mixture of isomers.

Protocol B: Purity by HPLC-UV

Objective: To quantify the ratio of Para-product to Ortho-impurity.

Experimental Setup
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Phosphoric Acid.

  • Mobile Phase B: Acetonitrile.

  • Detection: UV at 210 nm (general) and 275 nm (phenol specific).

Gradient Method
Time (min)% Mobile Phase BFlow Rate (mL/min)
0.0101.0
15.0901.0
20.0901.0
20.1101.0
25.0101.0
Analytical Decision Tree

Use the following logic flow to determine batch release status based on HPLC and NMR data.

DecisionTree Start Crude Product Isolated HPLC Run HPLC-UV (Gradient Method) Start->HPLC CheckPurity Is Main Peak Purity > 98%? HPLC->CheckPurity CheckOrtho Is Ortho-Isomer < 0.5%? (RRT ~1.05-1.10) CheckPurity->CheckOrtho Yes Recrystallize Recrystallize (Toluene/Ethyl Acetate) CheckPurity->Recrystallize No NMR Run 1H-NMR (DMSO-d6) CheckOrtho->NMR Yes CheckOrtho->Recrystallize No CheckAABB Aromatic Region: AA'BB' Pattern? NMR->CheckAABB Release BATCH RELEASED Confirmed Para-Isomer CheckAABB->Release Yes Reject REJECT BATCH Wrong Isomer CheckAABB->Reject No (ABCD Pattern) Recrystallize->HPLC

Figure 2: Analytical decision matrix for confirming structural integrity and purity.

References

  • PubChem. 3-(4-Methoxyphenyl)-3-methylbutanoic acid (Analog Reference). National Library of Medicine. Available at: [Link]

  • Watson International. 3-Hydroxy-3-methylbutanoic acid (Aliphatic Precursor Structure). Available at: [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(4-Hydroxyphenyl)-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For research and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(4-Hydroxyphenyl)-3-methylbutanoic acid, grounding every recommendation in established safety principles and regulatory compliance. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently, ensuring the safety of your personnel and the protection of our environment.

Core Principle: Hazard Identification and Waste Characterization

Therefore, 3-(4-Hydroxyphenyl)-3-methylbutanoic acid should be handled as a hazardous waste until proven otherwise.[3] It is prudent to assume the following hazards:

  • Skin Irritation: May cause skin irritation upon contact.[2][4]

  • Eye Irritation: Poses a risk of serious eye irritation.[2][4][5]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][2][4]

  • Harmful if Swallowed: Ingestion may be harmful.[1]

This initial characterization dictates the necessary precautions for handling, storage, and disposal. All laboratory personnel must treat chemical waste as hazardous unless it has been explicitly confirmed to be non-hazardous by a designated safety officer.[3]

Hazard Summary Table
Hazard ClassificationPotential EffectGHS Precautionary Statement (Assumed)Source (Similar Compounds)
Skin Corrosion/IrritationCauses skin irritationP280: Wear protective gloves/protective clothing.[1][2][4]
Serious Eye Damage/IrritationCauses serious eye irritationP280: Wear eye protection/face protection.[1][2][4][5]
Specific Target Organ ToxicityMay cause respiratory irritationP261: Avoid breathing dust.[1][4][1][2][4]
Acute Toxicity, OralHarmful if swallowedP301+P312: IF SWALLOWED: call a POISON CENTER or doctor/physician IF you feel unwell.[1][1]

Mandatory Personal Protective Equipment (PPE)

Given the assumed hazards, stringent adherence to PPE protocols is non-negotiable. This equipment acts as the primary barrier between the researcher and potential chemical exposure.

  • Hand Protection: Wear impervious gloves (e.g., nitrile) to prevent skin contact.

  • Eye/Face Protection: Use chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]

  • Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, consider chemically resistant aprons or coveralls.[1]

  • Respiratory Protection: If handling the compound as a powder outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary to prevent inhalation of dust particles.[6]

Spill Management Protocol

Accidents can happen, and a well-defined spill response plan is crucial for mitigating risks.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Control and Contain: For small spills of solid material, carefully sweep it up, avoiding dust generation, and place it into a designated hazardous waste container. For liquid solutions, use an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads) to contain the spill.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent or detergent, followed by water. All cleaning materials, including contaminated absorbents and PPE, must be collected and disposed of as hazardous waste.[3]

  • Ventilate: Ensure the area is well-ventilated during and after the cleanup.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 3-(4-Hydroxyphenyl)-3-methylbutanoic acid is to manage it as a non-halogenated organic acid waste stream. Under no circumstances should this chemical be disposed of down the sink or in regular trash.[3] The recommended procedure is to dispose of the contents and container to an approved waste disposal plant.[4][5][7]

Step 1: Waste Segregation

Proper segregation is the most critical step in a safe and cost-effective waste management program.[8]

  • Do Not Mix: Do not mix 3-(4-Hydroxyphenyl)-3-methylbutanoic acid waste with other waste streams, particularly incompatible ones like bases, oxidizing agents, or halogenated solvents.[9][10] Mixing incompatible chemicals can lead to dangerous reactions.

  • Solid vs. Liquid: Collect solid waste (e.g., pure compound, contaminated lab consumables) separately from liquid waste (e.g., solutions containing the compound).

Step 2: Selecting the Appropriate Waste Container

The integrity of the waste container is essential to prevent leaks and exposure.

  • Compatibility: The container must be chemically compatible with the waste. For organic acids, high-density polyethylene (HDPE) or glass containers are generally suitable.[11] The best container is often the original chemical container.[3][9]

  • Condition: Ensure the container is in good condition, free of cracks or leaks, and has a secure, tightly fitting lid.[12][13] Open beakers or household containers are not acceptable.[8]

  • Secondary Containment: All liquid waste containers must be stored in secondary containment, such as a plastic tub, to contain any potential leaks from the primary container.[8][14]

Step 3: Proper Labeling of Waste Containers

Clear and accurate labeling is a regulatory requirement and vital for safety.

  • Content Identification: The label must clearly state "Hazardous Waste" and identify the full chemical name: "3-(4-Hydroxyphenyl)-3-methylbutanoic acid".

  • Concentration: List all chemical constituents and their approximate concentrations.

  • Hazard Information: Indicate the relevant hazards (e.g., "Irritant").

Step 4: Safe Storage in the Laboratory

Waste must be stored safely in a designated satellite accumulation area within the laboratory.

  • Location: Store waste containers near the point of generation.[14] Do not store them on the floor, in fume hoods (which can impede airflow), or near sinks.[8]

  • Closure: Keep waste containers securely closed at all times, except when adding waste.[8][14] Funnels should not be left in the container opening.[13]

  • Segregation in Storage: Store containers of incompatible waste streams separately, for example, using different secondary containment bins for acids and bases.[9]

Step 5: Arranging for Final Disposal

Laboratory personnel are responsible for managing waste until it is collected by trained hazardous waste professionals.

  • Request Pickup: Follow your institution's specific procedures to request a pickup from the Environmental Health and Safety (EHS) office. Do not allow waste to accumulate beyond regulatory limits (typically no more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in a lab).[13]

  • Empty Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent (like water or ethanol) before being disposed of as regular trash. The rinsate must be collected and disposed of as hazardous waste.[3][15] After rinsing, deface the original label before discarding the container.[3]

Disposal Decision Workflow

The following diagram outlines the critical decision points in the laboratory chemical waste disposal process.

DisposalWorkflow Chemical Waste Disposal Workflow cluster_pre Pre-Disposal Assessment cluster_collection Collection & Storage cluster_final Final Disposition start Chemical Waste Generated assess Characterize Waste: - Consult SDS - Identify Hazards (Toxic, Corrosive, etc.) start->assess Step 1 ppe Select Appropriate PPE: - Gloves, Goggles, Lab Coat assess->ppe Step 2 container Select Compatible Container (e.g., HDPE, Glass) ppe->container Step 3 labeling Label Container Correctly: - 'Hazardous Waste' - Contents & Date container->labeling Step 4 storage Store in Designated Satellite Area - Secondary Containment - Keep Closed labeling->storage Step 5 pickup Request EHS Pickup (Before accumulation limits are reached) storage->pickup Step 6 transport EHS Transports to Central Accumulation Facility pickup->transport end Final Disposal at Approved Waste Treatment Facility transport->end

Caption: A workflow for the proper management and disposal of laboratory chemical waste.

By adhering to this comprehensive disposal protocol, you not only ensure compliance with safety regulations but also uphold the highest standards of scientific responsibility. This commitment to safety is integral to the advancement of research and development, building a foundation of trust and integrity in all our laboratory operations.

References

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Laboratory Chemical Waste Management. CSIR IIP. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Chemical Waste Management. Environmental Health and Safety, The University of Vermont. [Link]

  • Hazardous Waste Disposal Guide. Research Safety, Northwestern University. [Link]

  • Chemical Waste Disposal Guidelines. [Link]

  • Safety Data Sheet - 4-Hydroxybenzylideneacetone. Thermo Fisher Scientific. [Link]

  • Standard Operating Procedure Hazardous Waste Storage and Disposal. Department of Chemistry, University of Toronto. [Link]

  • Safety Data Sheet - 3-(3-Hydroxyphenyl)propionic acid. [Link]

  • Safety Data Sheet - 3-(2-Methoxyphenyl)-3-methylbutanoic acid. KISHIDA CHEMICAL CO., LTD. [Link]

  • Safety Data Sheet - Butanoic acid, 2-methyl-. Thermo Fisher Scientific. [Link]

  • Material Safety Data Sheet - TR-50. [Link]

  • Chemical waste | Hazardous Waste Management. McGill University. [Link]

  • Disposal of Chemical Waste. Safety Office, University of St Andrews. [Link]

  • Hazardous Waste Guidelines and How to dispose of your waste. myUSF. [Link]

  • EHSO Manual 2025-2026 - Hazardous Waste. [Link]

Sources

Personal Protective Equipment (PPE) for Handling 3-(4-Hydroxyphenyl)-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Chemical Profile

3-(4-Hydroxyphenyl)-3-methylbutanoic acid is a functionalized phenolic acid.[1] While specific Safety Data Sheets (SDS) for this exact isomer may be sparse in public databases, its safety profile must be derived from its functional groups: a phenolic moiety attached to a branched carboxylic acid chain.

As a Senior Application Scientist, I strongly advise treating this compound not just as a generic organic solid, but as a contact hazard . The phenolic group imparts specific risks—notably skin absorption and potential anesthetic effects that can mask chemical burns—while the carboxylic acid contributes to tissue irritation.[2][3][4]

Chemical Hazard Profile (Structure-Activity Relationship)
PropertyCharacteristicOperational Implication
Physical State Crystalline Solid (Likely)Dust generation during weighing is the primary inhalation risk.[1]
Functional Group 1 Phenol (

)
Critical Hazard. Potential for rapid skin absorption, protein denaturation, and local anesthesia (numbing).[1][2]
Functional Group 2 Carboxylic Acid (

)
Acidic irritation to mucous membranes (eyes, respiratory tract).[1]
Solubility Organic Solvents (DMSO, MeOH)High Risk Phase. Once dissolved, skin permeation rates increase significantly compared to the solid state.[1]

PPE Selection Matrix: The "Barrier Defense" Strategy

Do not rely on standard "blue nitrile" lab gloves for all steps. The following matrix prescribes PPE based on the state of matter and duration of exposure.

Hand Protection Protocol

Expert Insight: Phenolic compounds can degrade standard nitrile over time. For this compound, we prioritize thickness and layering over material exoticism.

OperationGlove MaterialThicknessProtocol
Handling Solid (Weighing, Transfer)Nitrile 4–5 mil (Standard)Single pair.[1] Change immediately if dusty.
Handling Solutions (<10% Conc.)Nitrile 5 mil (Minimum)Double Gloving Required. Inspect outer glove for puckering (sign of degradation).
Handling Concentrates (>10% or Stock)High-Risk Nitrile or Neoprene >8 milExtended cuff recommended.[1] If using standard nitrile, change every 15 mins of active handling.
Spill Cleanup Laminate (Silver Shield) or Butyl Rubber Multi-layerDo not use standard exam gloves for phenolic spills.
Eye & Respiratory Protection
Hazard ZonePPE RequirementRationale
Particulate (Dust) N95 / P100 Respirator Prevents inhalation of acidic phenolic dust which can cause respiratory edema.[1]
Splash (Liquid) Chemical Splash Goggles Safety glasses are insufficient for phenolic solutions; vapors/splashes can bypass side shields.
Engineering Control Fume Hood (Certified) Mandatory. All open-vessel handling must occur here.[1]

Operational Workflow: Step-by-Step Handling

This protocol integrates safety checks directly into the experimental workflow.

Phase 1: Preparation & Weighing[1]
  • Static Control: Use an anti-static gun or ionizer bar. Phenolic acid powders can be static-charged, causing "fly-away" dust that lands on wrists/sleeves.[1]

  • The "Dry Run": Place a dark surface (e.g., black paper) inside the balance draft shield. Weigh a small amount. If dust is visible on the dark paper, your handling technique is too aggressive.

  • PPE Check: Don N95 mask before opening the secondary container.

Phase 2: Solubilization (The Critical Risk Point)

Expert Note: The heat of solution (exotherm) is usually low, but the risk of splash increases.

  • Solvent Choice: If using DMSO or Methanol, remember these solvents act as "vehicles," dragging the phenol through the skin barrier faster than water.

  • Vessel: Use a screw-cap vial, not a snap-cap (snap-caps create aerosols when popped open).

  • Labeling: Mark the vial clearly with "TOXIC - PHENOLIC."

Phase 3: Disposal & Deactivation

Never pour phenolic waste down the drain.

  • Segregation: Designate a specific waste stream: "Phenolic Organic Waste." Do not mix with oxidizing acids (Nitric/Perchloric) as this can form explosive nitrophenols.

  • Decontamination: Wipe balance and hood surfaces with a dilute surfactant (soap/water) followed by ethanol. Do not use bleach immediately on high-concentration phenols.[1]

Emergency Response: The "Numbness" Factor

Crucial Warning: Phenolic burns are often painless initially due to nerve damage. Do not wait for pain to treat an exposure.

SpillResponse Start EXPOSURE INCIDENT Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Action_Skin1 1. Remove Clothing (Do not peel if stuck) Skin->Action_Skin1 Action_Eye1 1. Flush Eyewash (15 min) (Force eyelids open) Eye->Action_Eye1 Action_Skin2 2. Flush Water (15 min) Action_Skin1->Action_Skin2 Action_Skin3 3. Apply PEG 300/400 (Polyethylene Glycol) Action_Skin2->Action_Skin3 Note EXPERT TIP: PEG 300 is superior to water for solubilizing phenols off skin. Action_Skin3->Note Action_Eye2 2. Seek Medical Aid (Ophthalmologist) Action_Eye1->Action_Eye2

Figure 1: Immediate response workflow for phenolic exposure.[1] Note the specific recommendation for PEG 300/400, which acts as a solvent to draw phenol out of the skin more effectively than water alone.[1]

Technical Decision Logic: PPE Selection

Use this logic flow to train junior staff on why specific PPE is mandated.

PPE_Logic Input 3-(4-Hydroxyphenyl)-3-methylbutanoic acid Group1 Phenol Group Input->Group1 Group2 Carboxylic Acid Input->Group2 Risk1 Skin Permeation (Systemic Toxicity) Group1->Risk1 Risk2 Corrosive/Irritant (Mucous Membranes) Group2->Risk2 PPE1 Glove Thickness >5mil (Nitrile/Neoprene) Risk1->PPE1 PPE2 Splash Goggles (No Safety Glasses) Risk2->PPE2 PPE3 Fume Hood / N95 Risk2->PPE3

Figure 2: Hazard-to-PPE Logic Map.[1] This illustrates how the chemical structure dictates the safety equipment.

References

  • Occupational Safety and Health Administration (OSHA) . Occupational Safety and Health Standards: Phenol. 29 CFR 1910.1000 Table Z-1.[1] Link

  • PubChem . Compound Summary: 3-Hydroxy-3-methylbutanoic acid (Structural Analog Safety Data). National Library of Medicine. Link[1]

  • University of California, Berkeley (EH&S) . Safe Handling of Phenol and Phenolic Compounds. Standard Operating Procedures. Link

  • European Chemicals Agency (ECHA) . Substance Information: Phenolic Acids and Derivatives. Link[1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.